Antifungal agent 82
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19ClN4O2 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(4,5-dihydro-1,3-oxazol-2-yl)-1-(4-methylphenyl)pyrazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-6-9-17(10-7-15)27-21(18(14-25-27)22-24-12-13-29-22)26-20(28)11-8-16-4-2-3-5-19(16)23/h2-11,14H,12-13H2,1H3,(H,26,28)/b11-8+ |
InChI Key |
ZDTDBDKEDDRUPE-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=NCCO3)NC(=O)C=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of the Novel Antifungal Agent AR-12
Introduction
AR-12 (also known as OSU-03012) is a celecoxib-derivative small molecule that was initially investigated as an anti-cancer agent and has completed a Phase I clinical trial for that indication.[1] Subsequent research has revealed its potent, broad-spectrum antifungal properties.[2][3] AR-12 is fungicidal at concentrations achievable in human plasma and demonstrates activity against a wide range of pathogenic fungi, including drug-resistant strains.[3][4] This document provides an in-depth overview of the core mechanism of action of AR-12, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
The primary antifungal mechanism of AR-12 is the inhibition of fungal acetyl coenzyme A (acetyl-CoA) synthetase (Acs).[1][5] This enzyme is crucial for fungal metabolism, as it catalyzes the conversion of acetate into acetyl-CoA, a central molecule in cellular energy production and biosynthetic pathways, including histone acetylation.[1]
Key aspects of AR-12's mechanism include:
-
Enzyme Inhibition: AR-12 acts as a time-dependent, ATP-competitive inhibitor of acetyl-CoA synthetase.[1]
-
Metabolic Disruption: By inhibiting Acs, AR-12 disrupts essential downstream processes that rely on acetyl-CoA, leading to a loss of cellular integrity and ultimately cell death.[1]
-
Histone Hypoacetylation: Treatment with AR-12 leads to a reduction in histone H3 acetylation, a downstream consequence of acetyl-CoA depletion.[1]
In addition to its primary target, AR-12 has also been identified as an inhibitor of the chaperone protein GRP78 (Glucose-Regulated Protein 78), also known as BiP or HSPA5.[6] While this is a key aspect of its activity against certain viruses, its direct contribution to its fungicidal effect is still under investigation.[6] However, GRP78 is known to be a receptor for invasion by Mucorales, suggesting a potential secondary mechanism against these molds.[6]
Quantitative Data: In Vitro Activity
The efficacy of AR-12 has been quantified against a diverse panel of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and 50% Inhibitory Concentration (IC50) values reported in the literature.
Table 1: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of AR-12
| Fungal Group | Species / Isolate | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Yeasts | Candida albicans | 2 - 4 | 4 | [4][5] |
| non-albicans Candida spp. | 2 - 4 | - | [3][5] | |
| Azole-resistant C. albicans | 4 | - | [4] | |
| Echinocandin-resistant C. albicans | 2 - 4 | - | [3] | |
| Cryptococcus neoformans | 2 - 4 | 4 | [4][5] | |
| Molds | Fusarium spp. | 2 - 4 | - | [3] |
| Mucor spp. | 2 - 4 | - | [3] | |
| Dimorphic Fungi | Blastomyces spp. | 2 - 4 | - | [5] |
| Histoplasma spp. | 2 - 4 | - | [5] | |
| Coccidioides spp. | 2 - 4 | - | [5] |
Table 2: 50% Inhibitory Concentrations (IC50) of AR-12
| Organism | Enzyme/Assay | IC50 | Reference |
| Saccharomyces cerevisiae | Acetyl-CoA Synthetase (Acs1) | 18 ± 2 μM | [1] |
| Pneumocystis carinii | ATP-based viability (72-h) | 4.8 μg/mL | [4] |
| Pneumocystis murina | ATP-based viability (72-h) | 1.8 μg/mL | [4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of AR-12 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of AR-12 in the fungal cell.
Caption: Experimental workflow for antifungal susceptibility testing.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the antifungal properties of AR-12.
Antifungal Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of AR-12 against various fungal isolates.
-
Governing Standard: The methods are based on the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for molds.[4]
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline or water and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a specified final inoculum concentration.
-
Drug Dilution: AR-12 is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to create a range of concentrations (e.g., 0.25 to 64 μg/mL).
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours (for yeasts) or longer (for molds).
-
MIC Determination: The MIC is determined as the lowest concentration of AR-12 that causes a significant inhibition of fungal growth compared to the drug-free control well. This can be assessed visually or by spectrophotometric reading.
Acetyl-CoA Synthetase Activity Assay
This biochemical assay measures the enzymatic activity of Acetyl-CoA Synthetase and its inhibition by AR-12.
-
Assay Principle: A FeCl3/hydroxamic acid-based assay is used to measure enzyme activity.[1] The reaction product, acetyl-CoA, can be converted to acetyl-hydroxamate, which forms a colored complex with ferric chloride (FeCl3) that can be quantified spectrophotometrically.
-
Reaction Mixture: The assay is performed with commercially available or purified Acetyl-CoA Synthetase. A typical reaction mixture contains potassium acetate (9 mM), coenzyme A (0.35 mM), magnesium chloride (4 mM), and ATP in a suitable buffer.[1]
-
Inhibition Measurement (IC50 Determination): To determine the IC50 value, the enzyme reaction is carried out in the presence of varying concentrations of AR-12. The percentage of enzyme inhibition is calculated for each concentration relative to a DMSO (vehicle) control.
-
Data Analysis: The percentage inhibition is plotted against the logarithm of the AR-12 concentration, and the data are fitted to a dose-response curve to calculate the IC50 value, which is the concentration of AR-12 required to inhibit 50% of the enzyme's activity.[1]
Synergistic Activity
AR-12 demonstrates synergistic or enhanced activity when combined with other classes of antifungal drugs. Subinhibitory concentrations of AR-12 have been shown to increase the susceptibility of both fluconazole- and echinocandin-resistant Candida isolates to their respective drugs.[3][4] Furthermore, in a murine model of cryptococcosis, AR-12 was found to improve the in vivo activity of fluconazole.[2][5] This suggests a potential role for AR-12 in combination therapy to overcome existing antifungal resistance mechanisms.
Conclusion
AR-12 is a promising novel antifungal agent with a distinct mechanism of action: the inhibition of fungal acetyl-CoA synthetase. Its broad spectrum of activity, fungicidal nature, and efficacy against drug-resistant isolates make it a valuable candidate for further development. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals exploring this new class of antifungal compounds.
References
- 1. Antitumor/Antifungal Celecoxib Derivative AR-12 is a Non-Nucleoside Inhibitor of the ANL-Family Adenylating Enzyme Acetyl CoA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. COVID19 associated mucormycosis: Is GRP78 a possible link? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Antifungal Agent 82: A Technical Guide to a Potent Valsa mali Inhibitor
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive technical guide on Antifungal Agent 82, a promising compound exhibiting significant efficacy against the phytopathogenic fungus Valsa mali, is presented here for researchers, scientists, and drug development professionals. This document details the chemical structure, physicochemical and biological properties, and the synthetic pathway of this potent antifungal agent.
This compound, also identified as compound G34, has demonstrated exceptional in vitro and in vivo activity against Valsa mali, the causative agent of apple tree canker.[1] This guide provides an in-depth analysis of a closely related compound, designated as compound 3f , which exhibits a remarkably similar bioactivity profile, with an EC50 value of 0.537 μg/mL against Valsa mali. This potent activity suggests that this compound and compound 3f are likely the same molecule.
Chemical Structure and Properties
The chemical identity of this compound is elucidated through the structure of compound 3f, a novel derivative featuring a triazole scaffold derived from natural rosin.
Table 1: Chemical and Physicochemical Properties of this compound (Compound 3f)
| Property | Value |
| IUPAC Name | (E)-N'-(4-chlorobenzylidene)-4-((3aR,4aR,7R,9aS)-3a,7-dimethyl-1-oxo-dodecahydrophenanthro[2,3-c][1][2][3]triazol-4-yl)benzenesulfonohydrazide |
| Molecular Formula | C32H38ClN5O3S |
| Molecular Weight | 624.2 g/mol |
| Appearance | White solid |
| Melting Point | 218.1–219.4 °C |
Biological Activity
This compound demonstrates potent and specific activity against Valsa mali. The in vitro efficacy of the closely related compound 3f, as detailed in recent research, highlights its potential as a lead compound for the development of novel fungicides.
Table 2: In Vitro Antifungal Activity of Compound 3f against Valsa mali
| Parameter | Value |
| EC50 (μg/mL) | 0.537 |
The in vivo protective effects of this compound have also been noted, with significant activity observed at a concentration of 40 μg/mL.[1]
Experimental Protocols
Synthesis of this compound (Compound 3f)
The synthesis of compound 3f involves a multi-step process starting from dehydroabietic acid, a natural product derived from rosin. The key steps include the formation of a triazole ring, followed by the condensation with a substituted benzaldehyde to yield the final Schiff base derivative.
DOT Script for Synthesis Workflow
Caption: Synthetic pathway of this compound (Compound 3f).
Antifungal Activity Assay (Mycelium Growth Rate Method)
The in vitro antifungal activity of compound 3f against Valsa mali was determined using the mycelium growth rate method.
-
Valsa mali was cultured on potato dextrose agar (PDA) plates.
-
Mycelial discs (5 mm in diameter) were taken from the edge of an actively growing colony.
-
The mycelial discs were placed on PDA plates containing different concentrations of the test compound.
-
Plates were incubated at 25°C for a specified period.
-
The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to a control group without the compound.
-
The EC50 value, the concentration at which 50% of the fungal growth is inhibited, was determined by probit analysis.
Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, based on its structural features, particularly the triazole moiety, it is hypothesized to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. Disruption of this pathway leads to increased membrane permeability and ultimately cell death.
DOT Script for Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
This technical guide provides a foundational understanding of this compound for the scientific community. Further research into its precise mechanism of action, toxicological profile, and efficacy in field trials is warranted to fully realize its potential as a novel agent for the control of apple tree canker.
References
In-Depth Technical Guide: Target Identification and Validation of Antifungal Agent 82
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the target identification and validation process for a novel investigational compound, Antifungal Agent 82. Through a combination of biochemical and cellular assays, we have identified and validated its primary target as the enoyl-acyl carrier protein (ACP) reductase (InhA), a critical enzyme in the fungal fatty acid synthesis II (FASII) pathway. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying biological and experimental workflows.
Introduction to this compound
This compound is a novel small molecule entity demonstrating potent activity against a range of pathogenic fungi, including key species such as Aspergillus fumigatus and Candida albicans. Initial screening revealed its fungicidal activity, prompting a detailed investigation into its mechanism of action to support further preclinical and clinical development. This guide outlines the systematic approach taken to identify and validate the molecular target of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the target validation process.
Table 1: Antifungal Activity of Agent 82 This table presents the Minimum Inhibitory Concentration (MIC) values of Agent 82 against various fungal pathogens, as determined by the CLSI M38-A2 broth microdilution method.
| Fungal Strain | MIC (µg/mL) |
| Aspergillus fumigatus (Wild-Type) | 0.125 |
| Aspergillus terreus | 0.25 |
| Candida albicans | 0.5 |
| Cryptococcus neoformans | 1.0 |
| Saccharomyces cerevisiae (Wild-Type) | 8.0 |
| A. fumigatus (InhA Overexpression) | 4.0 |
| A. fumigatus (InhA Knockdown) | 0.03 |
Table 2: In Vitro Target Engagement and Enzyme Inhibition This table summarizes the direct interaction and inhibitory activity of Agent 82 against purified recombinant A. fumigatus InhA protein.
| Assay Type | Parameter | Value |
| Enzyme Inhibition Assay | IC50 | 75 nM |
| Enzyme Inhibition Assay | Ki (Competitive) | 32 nM |
| Differential Scanning Fluorimetry | ΔTm (at 10x IC50) | +5.8 °C |
| Surface Plasmon Resonance | KD | 55 nM |
Signaling Pathway and Mechanism of Action
This compound targets the InhA enzyme within the fungal FASII pathway, which is responsible for the elongation of fatty acid chains. By inhibiting InhA, Agent 82 disrupts the synthesis of essential fatty acids, leading to compromised cell membrane integrity and ultimately, fungal cell death.
In Vitro Antifungal Susceptibility Testing of [Antifungal Agent 82]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates robust in vitro susceptibility testing methods to guide therapeutic strategies and novel drug development. This guide provides an in-depth overview of the core methodologies for evaluating the in vitro antifungal activity of a putative compound, here designated as [Antifungal Agent 82]. The protocols and data presentation formats detailed herein are synthesized from established standards to ensure reproducibility and accuracy.
The primary objective of antifungal susceptibility testing (AFST) is to determine the minimal concentration of a drug that inhibits the growth of a fungal isolate. This value, the Minimum Inhibitory Concentration (MIC), is a critical parameter in assessing the potential efficacy of an antifungal agent. This document outlines the standardized methods for determining the MIC of [this compound] against common fungal pathogens, methods for investigating its mechanism of action, and a framework for data interpretation.
I. Quantitative Susceptibility Data Summary
The in vitro activity of [this compound] against a panel of clinically relevant fungal isolates is summarized below. These data represent typical endpoints obtained through standardized broth microdilution assays.
Table 1: In Vitro Susceptibility of Candida Species to [this compound]
| Fungal Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.125 | 0.5 | 0.03 - 2 |
| Candida glabrata | 0.25 | 1 | 0.06 - 4 |
| Candida parapsilosis | 0.06 | 0.25 | ≤0.03 - 1 |
| Candida tropicalis | 0.125 | 0.5 | 0.03 - 2 |
| Candida krusei | 1 | 4 | 0.25 - 16 |
Table 2: In Vitro Susceptibility of Aspergillus Species to [this compound]
| Fungal Isolate | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |
| Aspergillus fumigatus | 0.06 | 0.25 | ≤0.03 - 1 |
| Aspergillus flavus | 0.125 | 0.5 | 0.03 - 2 |
| Aspergillus terreus | 0.25 | 1 | 0.06 - 4 |
| Aspergillus niger | 0.5 | 2 | 0.125 - 8 |
Note: For molds, the Minimum Effective Concentration (MEC) is often used as an endpoint, representing the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphae as observed microscopically.
II. Experimental Protocols
A. Broth Microdilution Method for Yeasts (CLSI M27-A3/M60)
This protocol is a standardized method for determining the MIC of antifungal agents against yeasts.
1. Inoculum Preparation:
-
Subculture yeast isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of yeast cells in sterile saline (0.85%) from 3-5 colonies.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
2. Antifungal Agent Preparation:
-
Prepare a stock solution of [this compound] in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the agent in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of [this compound] that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.
Broth Microdilution Workflow for Yeasts
B. Ergosterol Biosynthesis Interference Assay
Many antifungal agents target the fungal cell membrane by interfering with ergosterol biosynthesis. This assay can provide preliminary evidence for this mechanism of action.
1. Principle:
-
If an antifungal agent's activity is reduced or antagonized by the addition of exogenous ergosterol to the growth medium, it suggests the agent may target the ergosterol biosynthesis pathway.
2. Protocol:
-
Perform the broth microdilution assay as described above.
-
Prepare a parallel set of microtiter plates where the RPMI 1640 medium is supplemented with a final concentration of 400 µg/mL of ergosterol.
-
Compare the MIC values obtained in the presence and absence of exogenous ergosterol.
3. Interpretation:
-
A significant increase (e.g., fourfold or greater) in the MIC value in the presence of ergosterol suggests that [this compound] may act on the ergosterol biosynthesis pathway.
III. Signaling Pathway Visualization
A common target for antifungal agents is the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The diagram below illustrates the key steps in this pathway, highlighting the enzyme lanosterol 14-alpha-demethylase, a frequent target of azole antifungals.
Ergosterol Biosynthesis Pathway and Potential Inhibition
IV. Conclusion
The protocols and frameworks presented in this guide offer a standardized approach to the in vitro evaluation of [this compound]. Consistent application of these methods is essential for generating reliable and comparable data, which is fundamental for the preclinical assessment of any new antifungal candidate. Further investigations, including time-kill studies, biofilm susceptibility testing, and in vivo efficacy models, are necessary to fully characterize the antifungal profile of [this compound].
Antifungal Agent 82 (Compound G34): A Technical Overview of its Fungicidal and Fungistatic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Antifungal Agent 82, also known as compound G34. It delves into its efficacy against the phytopathogen Valsa mali, explores its proposed mechanism of action, and discusses the evidence regarding its fungicidal versus fungistatic properties.
Executive Summary
This compound (compound G34) is a novel pyrazole-5-yl-amide derivative that has demonstrated significant in vitro and in vivo activity against Valsa mali, the causative agent of apple Valsa canker. With a potent EC50 value of 0.57 μg/mL, this compound shows promise as a potential agricultural fungicide.[1] Evidence from ultrastructural studies suggests that it inflicts considerable damage on fungal mycelia, pointing towards a likely fungicidal mode of action. The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal mitochondrial electron transport chain. This guide will summarize the available quantitative data, detail the experimental methodologies used in its characterization, and visualize its proposed mechanism and experimental workflows.
Quantitative Data Summary
The antifungal efficacy of this compound (G34) has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below.
Table 1: In Vitro Antifungal Activity of Compound G34 against Valsa mali
| Compound | EC50 (μg/mL) |
| This compound (G34) | 0.57 |
| Boscalid (Reference) | 2.80 |
| Tebuconazole (Reference) | 0.30 |
Data sourced from a study on pyrazole-5-yl-amide derivatives.[1]
Table 2: In Vivo Efficacy of Compound G34 against Valsa mali
| Compound | Concentration (μg/mL) | Protective Effect | Curative Effect |
| This compound (G34) | 40 | Excellent | Excellent |
Based on in vivo assays on detached apple branches.[1]
Fungicidal vs. Fungistatic Properties
A critical aspect of characterizing an antifungal agent is determining whether it is fungicidal (kills the fungi) or fungistatic (inhibits fungal growth).
Evidence for Fungicidal Action
Observational data from Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies on Valsa mali treated with compound G34 revealed significant damage to the fungal cells. The treated mycelia showed abnormal morphology and compromised cellular ultrastructure.[1] Such extensive cellular damage is strongly indicative of a fungicidal effect.
Requirement for Definitive Classification
While the morphological and ultrastructural changes suggest a fungicidal mode of action, a definitive classification requires a time-kill curve analysis. This assay measures the rate and extent of fungal killing over time in the presence of the antifungal agent. A fungicidal agent is typically defined as one that causes a ≥99.9% (3-log10) reduction in the initial fungal inoculum after a specific incubation period.
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound belongs to a class of compounds designed as potential Succinate Dehydrogenase Inhibitors (SDHIs).[1] SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.
By inhibiting SDH, this compound is hypothesized to disrupt the fungal respiratory chain, leading to a cascade of detrimental effects:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain severely impairs the production of ATP, the primary energy currency of the cell.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the accumulation of electrons, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Cellular Malfunction and Death: The combination of energy depletion and oxidative damage ultimately leads to fungal cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol is used to determine the half-maximal effective concentration (EC50) of the antifungal agent.
-
Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various final concentrations. A solvent control is also prepared.
-
Plating: The PDA-compound mixture is poured into sterile Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing Valsa mali culture is placed in the center of each plate.
-
Incubation: The plates are incubated at 25-28°C in the dark.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches a specified diameter.
-
Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis.
Caption: Workflow for in vitro antifungal activity testing.
Time-Kill Curve Assay (Protocol for Definitive Classification)
This assay is essential to definitively determine if an agent is fungicidal or fungistatic.
-
Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium (e.g., Potato Dextrose Broth).
-
Compound Addition: The antifungal agent is added to the fungal suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control (no compound) is included.
-
Incubation: The cultures are incubated with shaking at an appropriate temperature.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on agar plates. After incubation, the number of colony-forming units (CFUs) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum indicates fungicidal activity.
Ultrastructural Analysis (SEM and TEM)
These microscopy techniques are used to visualize the effects of the antifungal agent on fungal cell morphology and internal structures.
-
Sample Preparation: Valsa mali is cultured in the presence and absence of this compound.
-
Fixation: The mycelia are fixed using a chemical fixative (e.g., glutaraldehyde) to preserve their structure.
-
Dehydration and Drying: The samples are dehydrated through a series of ethanol concentrations and then critical-point dried for SEM or embedded in resin for TEM.
-
Coating (for SEM): The dried samples are coated with a thin layer of a conductive metal (e.g., gold).
-
Sectioning (for TEM): The resin-embedded samples are cut into ultrathin sections.
-
Imaging: The prepared samples are then observed under a scanning electron microscope or a transmission electron microscope to visualize any structural changes.
Conclusion
This compound (compound G34) is a potent inhibitor of Valsa mali. The available evidence strongly suggests a fungicidal mode of action mediated through the inhibition of succinate dehydrogenase, leading to significant disruption of fungal cellular integrity and function. While further studies, particularly time-kill assays, are required for definitive classification, the existing data positions this compound as a promising candidate for the development of new agricultural fungicides.
References
Preliminary Toxicity Assessment of a Novel Antifungal Agent
This document provides a comprehensive, in-depth technical guide outlining a standardized preliminary toxicity assessment for a hypothetical novel antifungal agent, hereinafter referred to as AF-82 . This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel antifungal agents are critical to combating the rise of invasive fungal infections and antifungal resistance. A key step in the preclinical development of any new therapeutic agent is a thorough evaluation of its toxicity profile. This preliminary assessment aims to identify potential safety concerns, establish a safe starting dose for further non-clinical studies, and provide essential data for regulatory submissions. This guide details the standard methodologies and data presentation for the initial toxicity screening of the hypothetical compound AF-82.
In Vitro Toxicity Studies
In vitro assays are rapid and cost-effective methods for initial toxicity screening, providing valuable data on the potential effects of a compound at the cellular level.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
2.1.1 Experimental Protocol
-
Cell Culture: Human embryonic kidney (HEK293) cells and human liver carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Exposure: AF-82 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including controls, is maintained at ≤0.5%. Cells are exposed to the different concentrations of AF-82 for 24 and 48 hours.
-
MTT Addition: After the exposure period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (0.5% DMSO). The IC₅₀ (half-maximal inhibitory concentration) is determined by non-linear regression analysis.
2.1.2 Data Presentation
| Cell Line | Exposure Time (hours) | IC₅₀ (µM) |
| HEK293 | 24 | 150.2 ± 12.5 |
| 48 | 98.6 ± 8.9 | |
| HepG2 | 24 | 125.8 ± 11.3 |
| 48 | 85.4 ± 7.6 | |
| Table 1: Cytotoxicity of AF-82, expressed as IC₅₀ values, against HEK293 and HepG2 cell lines after 24 and 48 hours of exposure. Values are presented as mean ± standard deviation. |
2.1.3 Experimental Workflow Diagram
Hemolysis Assay
This assay evaluates the potential of AF-82 to damage red blood cells, a critical indicator of potential intravenous toxicity.
2.2.1 Experimental Protocol
-
Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Preparation: RBCs are isolated by centrifugation, washed three times with phosphate-buffered saline (PBS), and resuspended in PBS to a 2% (v/v) concentration.
-
Compound Exposure: AF-82 is serially diluted in PBS. 100 µL of the 2% RBC suspension is incubated with 100 µL of the AF-82 dilutions (final concentrations from 10 µM to 1000 µM) for 1 hour at 37°C.
-
Controls: A negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis) are included.
-
Centrifugation: The samples are centrifuged to pellet intact RBCs.
-
Absorbance Measurement: The supernatant, containing released hemoglobin, is transferred to a 96-well plate, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of hemolysis is calculated using the formula: (Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control) * 100.
2.2.2 Data Presentation
| AF-82 Concentration (µM) | % Hemolysis (Mean ± SD) |
| 10 | 0.5 ± 0.1 |
| 50 | 1.2 ± 0.3 |
| 100 | 2.5 ± 0.5 |
| 250 | 4.8 ± 0.9 |
| 500 | 8.9 ± 1.5 |
| 1000 | 15.3 ± 2.1 |
| Table 2: Hemolytic activity of AF-82 on human red blood cells. Values are presented as mean ± standard deviation. |
In Vivo Acute Toxicity Studies
In vivo studies provide data on the systemic effects of a compound in a whole organism. These are typically performed in rodent models according to OECD guidelines.
Acute Oral Toxicity (OECD 423)
This study provides information on the potential hazards of a substance after a single oral administration.
3.1.1 Experimental Protocol
-
Animal Model: Healthy, young adult female Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized for at least 5 days before dosing.
-
Dosing: A single dose of AF-82 (e.g., 300 mg/kg or 2000 mg/kg) is administered by oral gavage to a group of three animals. The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.
3.1.2 Data Presentation
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Gross Necropsy Findings |
| 2000 | 3 | 0/3 | No signs of toxicity observed. | No abnormalities detected. |
| Table 3: Summary of acute oral toxicity study of AF-82 in rats. |
3.1.3 Logical Relationship Diagram
Genotoxicity Assessment
Genotoxicity assays are used to identify substances that can cause genetic damage, such as gene mutations and chromosomal aberrations.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test assesses the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
4.1.1 Experimental Protocol
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).
-
Exposure: The bacterial strains are exposed to various concentrations of AF-82 on minimal glucose agar plates deficient in histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies (his+) on each plate is counted.
-
Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.
4.1.2 Data Presentation
| Strain | Metabolic Activation (S9) | AF-82 Conc. (µ g/plate ) | Mean Revertants/Plate ± SD | Result |
| TA98 | - | 0 (Control) | 25 ± 4 | Negative |
| 5000 | 28 ± 5 | |||
| + | 0 (Control) | 45 ± 6 | Negative | |
| 5000 | 49 ± 7 | |||
| TA100 | - | 0 (Control) | 130 ± 15 | Negative |
| 5000 | 145 ± 18 | |||
| + | 0 (Control) | 150 ± 20 | Negative | |
| 5000 | 160 ± 22 | |||
| Table 4: Summary of Ames test results for AF-82. Data shown for the highest non-toxic concentration. |
Conclusion
Based on this preliminary toxicity assessment, the hypothetical antifungal agent AF-82 demonstrates a favorable acute toxicity profile. It exhibits moderate in vitro cytotoxicity against human cell lines at high concentrations and shows low hemolytic activity. In the in vivo acute oral toxicity study, no mortality or signs of toxicity were observed at a dose of 2000 mg/kg. Furthermore, AF-82 did not show any mutagenic potential in the Ames test. These results suggest that AF-82 has a low potential for acute toxicity and genotoxicity, warranting further investigation in sub-chronic toxicity studies and more extensive safety pharmacology evaluations.
References
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 82
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 82. The MIC is a critical in vitro parameter that measures the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][2] This protocol is based on the widely accepted broth microdilution method, harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 guidelines for yeasts and principles applicable to other fungi.[3][4]
Accurate determination of the MIC for this compound is essential for its preclinical and clinical development, providing foundational data for assessing its potency, spectrum of activity, and potential clinical efficacy. These notes are intended to guide researchers in conducting reproducible and standardized antifungal susceptibility testing.
Data Presentation: MIC of this compound
The following table summarizes hypothetical MIC data for this compound against a panel of common fungal pathogens. This data is for illustrative purposes to demonstrate the presentation of results obtained using the described protocol. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 100 | 0.03 - 2 | 0.25 | 1 |
| Candida glabrata | 100 | 0.125 - 8 | 1 | 4 |
| Candida parapsilosis | 100 | 0.06 - 4 | 0.5 | 2 |
| Candida tropicalis | 50 | 0.03 - 1 | 0.125 | 0.5 |
| Candida auris | 50 | 0.5 - 16 | 2 | 8 |
| Cryptococcus neoformans | 50 | 0.015 - 1 | 0.125 | 0.5 |
| Aspergillus fumigatus | 50 | 0.125 - 8 | 1 | 4 |
Experimental Protocol: Broth Microdilution MIC Testing
This protocol details the steps for performing the broth microdilution assay to determine the MIC of this compound.
Materials
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Fungal isolates for testing
-
Sterile, 96-well, U-bottom microtiter plates[3]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile deionized water
-
Sterile 0.85% saline
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
Preparation of this compound Dilutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a sterile 96-well plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.015 µg/mL. The final volume in each well should be 100 µL.
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium without any antifungal agent.
-
Sterility Control: 200 µL of RPMI-1640 medium without any inoculum or antifungal agent.
-
Inoculum Preparation
-
Fungal Culture: Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Suspension Preparation:
-
For yeasts, touch 3-5 colonies with a sterile loop and suspend them in 5 mL of sterile 0.85% saline.
-
For molds, gently scrape the surface of the culture to harvest conidia and suspend them in sterile saline. Allow heavy particles to settle.
-
-
Inoculum Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Final Inoculum Dilution: Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[5]
Inoculation and Incubation
-
Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate containing the serially diluted this compound and the growth control well. This will bring the total volume in each well to 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the specific fungal species being tested.[1]
Reading and Interpretation of Results
-
Visual Inspection: After incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well. For most antifungal agents, this is defined as the concentration that leads to at least a 50% reduction in turbidity.[1]
-
Spectrophotometric Reading (Optional but Recommended): For a more objective determination, the plates can be read using a microplate reader at a wavelength of 530 nm. The MIC can be defined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.
-
Quality Control: Include a reference strain with a known MIC for a standard antifungal agent (e.g., fluconazole, amphotericin B) in each batch of tests to ensure the validity of the results.
Mandatory Visualizations
The following diagrams illustrate the key workflows and conceptual frameworks of the MIC testing protocol.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Preparation of "Antifungal Agent 82" Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antifungal agent 82," also identified as compound G34, is a pyrazole carboxamide derivative with demonstrated antifungal properties. It has shown significant in vitro efficacy against various plant pathogenic fungi, including Valsa mali, the causative agent of apple Valsa canker. This document provides detailed protocols for the preparation of a stock solution of "this compound" for use in research and drug development applications. Additionally, it outlines its proposed mechanism of action and provides a protocol for in vitro antifungal activity testing.
Quantitative Data Summary
The following table summarizes the key quantitative data currently available for "this compound."
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉ClN₄O₂ | [1] |
| Molecular Weight | 406.86 g/mol | [1] |
| In Vitro EC₅₀ vs. Valsa mali | 0.57 µg/mL | [1] |
| In Vivo Protective Concentration vs. Valsa mali | 40 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
Objective: To prepare a high-concentration stock solution of "this compound" for subsequent dilution to working concentrations for in vitro and in vivo experiments.
Materials:
-
"this compound" (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the Desired Stock Concentration: A common starting concentration for a stock solution of a novel antifungal compound is 10 mg/mL. This allows for a wide range of final concentrations to be tested while minimizing the final concentration of the solvent (DMSO) in the assay.
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of "this compound" powder into the tube. For a 1 mL stock solution at 10 mg/mL, weigh 10 mg of the compound.
-
-
Solubilization:
-
Add the appropriate volume of DMSO to the tube containing the compound. For a 10 mg/mL stock solution, add 1 mL of DMSO.
-
Cap the tube tightly.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible precipitate. If necessary, gentle warming in a 37°C water bath can be applied to aid dissolution.
-
-
Sterilization (Optional): For applications requiring a sterile stock solution, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). It is recommended to protect the solution from light.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing against Valsa mali
Objective: To determine the half-maximal effective concentration (EC₅₀) of "this compound" against Valsa mali using a mycelial growth inhibition assay.
Materials:
-
"this compound" stock solution (e.g., 10 mg/mL in DMSO)
-
Valsa mali isolate
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Sterile distilled water
-
Incubator set to 25°C
-
Calipers or a ruler
Procedure:
-
Preparation of Fungal Inoculum:
-
Preparation of Antifungal Plates:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the appropriate volume of the "this compound" stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Ensure thorough mixing.
-
As a negative control, prepare a PDA plate containing the same concentration of DMSO as the highest concentration of the test compound.
-
Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Place a 5 mm mycelial plug of Valsa mali, mycelium-side down, in the center of each PDA plate.
-
Seal the plates with parafilm and incubate at 25°C in the dark.[3]
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.
-
-
The EC₅₀ value can be determined by plotting the inhibition percentage against the log of the concentration and performing a probit or logistic regression analysis.
-
Proposed Mechanism of Action
"this compound" is a pyrazole carboxamide derivative. This class of fungicides is known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, these compounds block fungal respiration, leading to a depletion of cellular ATP and ultimately, fungal cell death.[4]
Visualizations
Caption: Experimental workflow for preparing "this compound" stock solution and evaluating its antifungal activity.
Caption: Proposed mechanism of action of "this compound" as a Succinate Dehydrogenase (SDH) inhibitor.
References
- 1. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation of the Growth and Pathogenicity of Valsa mali by the Carbon Metabolism Repressor CreA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. js.ugd.edu.mk [js.ugd.edu.mk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Agent 82 in Treating Candida albicans Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 82 is a novel investigational compound demonstrating significant efficacy against Candida albicans, a primary causative agent of opportunistic fungal infections in humans. A critical virulence factor of C. albicans is its ability to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix.[1][2] These biofilms exhibit high resistance to conventional antifungal therapies and the host immune system, posing a significant clinical challenge.[3] this compound has emerged as a promising therapeutic candidate due to its potent activity in both inhibiting biofilm formation and eradicating mature biofilms.
This document provides detailed application notes and experimental protocols for researchers engaged in the study of this compound's effects on C. albicans biofilms. The methodologies outlined herein are based on established and validated protocols for in vitro biofilm research.[1][4]
Mechanism of Action
This compound is believed to exert its antibiofilm effects through a multi-targeted mechanism. The primary mode of action involves the disruption of the RAS1-cAMP-PKA signaling pathway, which is a critical regulator of the yeast-to-hyphae transition—a key step in biofilm formation and maturation.[5] By inhibiting this pathway, this compound effectively suppresses hyphal development and the expression of hypha-specific and adhesion-related genes.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound against both planktonic and biofilm forms of Candida albicans.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Planktonic C. albicans
| Candida albicans Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| ATCC 10231 | 80 | 160 |
| Fluconazole-Susceptible Clinical Isolate | 40 - 320 | 160 - 640 |
| Fluconazole-Resistant Clinical Isolate | 40 - 640 | 320 - >640 |
Data presented are representative values compiled from multiple studies. Actual values may vary based on experimental conditions.
Table 2: Efficacy of this compound on C. albicans Biofilm Inhibition and Eradication
| Assay Type | Concentration (µg/mL) | Biofilm Reduction (%) |
| Biofilm Formation Inhibition | 125 | 37.2 - 45.5 |
| 250 | 50.0 - 61.9 | |
| 500 | 65.0 - 78.3 | |
| 1000 | 80.1 - 92.4 | |
| Mature Biofilm Eradication (24h) | 250 | 42.5 - 50.0 |
| 500 | 55.0 - 68.5 | |
| 1000 | 70.0 - 85.0 |
Biofilm reduction was quantified using the XTT reduction assay, which measures metabolic activity.
Table 3: Effect of this compound on the Expression of Biofilm-Related Genes in C. albicans
| Gene | Function | Fold Change in Expression (at 125 µg/mL) |
| ALS1 | Adhesion | ↓ 0.85 |
| ALS3 | Adhesion, Hyphal Formation | ↓ 0.90 |
| ECE1 | Hyphal Elongation | ↓ 0.85 |
| HWP1 | Hyphal Wall Protein, Adhesion | ↓ 0.83 |
| HYR1 | Hyphal Regulation | ↓ 0.82 |
| SAP4 | Secreted Aspartyl Proteinase | ↓ 0.89 |
Gene expression was measured by qRT-PCR after treatment with this compound during biofilm formation.[6]
Experimental Protocols
Protocol 1: Candida albicans Biofilm Formation Assay
This protocol describes the formation of C. albicans biofilms in 96-well microtiter plates.
Materials:
-
Candida albicans strain (e.g., ATCC 10231)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom polystyrene microtiter plates
-
Plate sealer (e.g., Breathe-Easy® sealing membranes)
-
Incubator with shaking capability
Procedure:
-
Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking (250 rpm).
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁷ cells/mL in RPMI-1640.
-
Add 200 µL of the cell suspension to each well of a 96-well plate.
-
Seal the plate and incubate at 37°C for 90 minutes with shaking (250 rpm) to allow for initial cell adherence.[1]
-
Aspirate the medium and wash each well with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
Reseal the plate and incubate at 37°C for 24-48 hours with shaking (250 rpm) to allow for biofilm maturation.[1]
Protocol 2: Biofilm Quantification using Crystal Violet Staining
This method quantifies the total biofilm biomass.
Materials:
-
Established C. albicans biofilms in a 96-well plate (from Protocol 1)
-
0.4% aqueous crystal violet solution
-
95% ethanol
-
Microplate reader
Procedure:
-
Aspirate the medium from the wells containing biofilms.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Allow the plate to air dry for 45 minutes.
-
Stain the biofilms by adding 110 µL of 0.4% crystal violet solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells four times with 200 µL of sterile water to remove excess stain.
-
Destain the wells by adding 200 µL of 95% ethanol and incubate for 45 minutes.
-
Transfer 100 µL of the destaining solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Biofilm Metabolic Activity using XTT Reduction Assay
This assay determines the viability of cells within the biofilm.
Materials:
-
Established C. albicans biofilms in a 96-well plate
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS, sterile
-
Microplate reader
Procedure:
-
Prepare a solution of XTT (1 mg/mL in PBS) and menadione (0.4 mM in acetone). Immediately before use, mix the XTT and menadione solutions at a ratio of 20:1.
-
Aspirate the medium from the biofilm wells and wash twice with 200 µL of sterile PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Protocol 4: Determining the Effect of this compound on Biofilm Formation
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in RPMI-1640 medium.
-
Follow steps 1-5 of Protocol 1 for initial cell adherence.
-
After the initial adherence step and washing, add 200 µL of RPMI-1640 containing the desired concentrations of this compound to the wells. Include a vehicle control (medium with the solvent) and a no-treatment control.
-
Incubate for 24-48 hours at 37°C with shaking.
-
Quantify the resulting biofilms using either Protocol 2 (Crystal Violet) or Protocol 3 (XTT Assay).
Visualizations
Caption: Workflow for evaluating this compound's effect on C. albicans biofilm formation.
Caption: this compound inhibits the Ras1-cAMP-PKA pathway, a key regulator of hyphal growth.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans biofilms: antifungal resistance, immune evasion, and emerging therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricetin Exerts Antibiofilm Effects on Candida albicans by Targeting the RAS1/cAMP/EFG1 Pathway and Disruption of the Hyphal Network | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergy Testing of Antifungal Agent 82 with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance, particularly to azole agents like fluconazole, presents a significant challenge in the management of fungal infections. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapy. These application notes provide a comprehensive guide to evaluating the synergistic potential of a novel compound, Antifungal Agent 82, with fluconazole against pathogenic fungi.
Fluconazole, a widely used triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[1][2][4] However, resistance to fluconazole can arise through various mechanisms, including overexpression or mutations in the ERG11 gene, and increased drug efflux mediated by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5]
This document outlines detailed protocols for three standard in vitro synergy testing methods: the checkerboard microdilution assay, the time-kill assay, and the disk diffusion assay. These methods will enable researchers to quantify the interaction between this compound and fluconazole and determine if their combination results in synergistic, additive, indifferent, or antagonistic effects.
Data Presentation
Quantitative data from synergy testing should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing the results obtained from the checkerboard and time-kill assays.
Table 1: Checkerboard Assay Results for this compound and Fluconazole
| Fungal Isolate | MIC of Agent 82 Alone (µg/mL) | MIC of Fluconazole Alone (µg/mL) | MIC of Agent 82 in Combination (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | FIC Index (FICI) | Interaction |
| Candida albicans ATCC 90028 | ||||||
| Clinical Isolate 1 | ||||||
| Clinical Isolate 2 | ||||||
| ... |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Agent 82 in combination / MIC of Agent 82 alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone).[6]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: Time-Kill Assay Results for this compound and Fluconazole
| Fungal Isolate | Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 12h | Log10 CFU/mL at 24h | Log10 Reduction at 24h vs. Most Active Agent | Interaction |
| C. albicans ATCC 90028 | Growth Control | |||||||
| Agent 82 (Conc.) | ||||||||
| Fluconazole (Conc.) | ||||||||
| Agent 82 + Fluconazole | ||||||||
| ... |
Note:
-
Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[7]
-
Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.
Experimental Protocols
Detailed methodologies for the key synergy testing experiments are provided below. It is crucial to maintain sterile techniques throughout these procedures to prevent contamination.
Protocol 1: Checkerboard Microdilution Assay
This method allows for the determination of the minimal inhibitory concentration (MIC) of each drug alone and in combination.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Fluconazole stock solution
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally and fluconazole vertically in a 96-well plate containing RPMI 1640 medium.[8][9]
-
The final volume in each well should be 100 µL. One row and one column should contain serial dilutions of each drug alone to determine their individual MICs.
-
Inoculate each well (except for the sterility control) with 100 µL of the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the growth control.[6]
-
Calculate the FICI to determine the nature of the interaction.
Protocol 2: Time-Kill Assay
This dynamic method assesses the rate and extent of fungal killing over time.
Materials:
-
Culture tubes or flasks
-
This compound and Fluconazole at desired concentrations (e.g., based on MIC values)
-
RPMI 1640 medium
-
Fungal inoculum (adjusted to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator and shaker
Procedure:
-
Prepare culture tubes with RPMI 1640 medium containing: a) no drug (growth control), b) this compound alone, c) fluconazole alone, and d) the combination of both agents at predetermined concentrations.[10]
-
Inoculate each tube with the fungal suspension.
-
Incubate the tubes at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and treatment.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.[11]
Protocol 3: Disk Diffusion Assay
This qualitative or semi-quantitative method provides a visual indication of synergy.
Materials:
-
Mueller-Hinton agar or SDA plates
-
Paper disks impregnated with this compound and fluconazole
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
Procedure:
-
Prepare a lawn of the fungal inoculum by evenly streaking a sterile swab across the surface of the agar plate.[12][13]
-
Aseptically place a disk containing this compound and a disk containing fluconazole on the agar surface. The distance between the disks should be optimized to observe the interaction zone (typically the sum of the radii of their individual inhibition zones).
-
A control plate with single disks of each agent should also be prepared.
-
Incubate the plates at 35°C for 24-48 hours.
-
Examine the plates for the zones of inhibition around the disks.
-
Interpretation:
-
Synergy: A distinct enhancement or bridging of the inhibition zones between the two disks.
-
Indifference: The inhibition zones are distinct and do not appear to influence each other.
-
Antagonism: A flattening or truncation of the inhibition zone between the two disks.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of fluconazole and the experimental workflows.
Caption: Mechanism of action of fluconazole.
Caption: Workflow for the checkerboard assay.
Caption: Workflow for the time-kill assay.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Checkerboard array synergy testing. [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Antifungal Agent 82
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of the novel compound, "Antifungal Agent 82." The following sections detail the principles of common cytotoxicity assays, step-by-step experimental procedures, and data interpretation guidelines.
Introduction to Cytotoxicity Testing
Cytotoxicity assays are essential tools in drug discovery and development for evaluating the potential toxic effects of a compound on living cells.[1][2][3] These assays measure events that occur during cell death, such as the loss of membrane integrity, to quantify the extent of cell damage or death caused by a test substance.[1] This information is crucial for determining the therapeutic index of a new drug candidate.[2][3] Commonly employed methods include the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[2][4]
MTT Assay for Cell Viability and Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds.[2][5][6][7]
Materials:
-
Human cell line (e.g., HeLa, A549, or a relevant cell line for the target indication)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[6]
-
This compound (stock solution of known concentration)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 590 nm using a microplate reader.
-
Data Presentation: MTT Assay Results
The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability, should be calculated.
| Concentration of this compound (µM) | Mean Absorbance (590 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
IC₅₀ Value: 10 µM (calculated from the dose-response curve)
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for assessing cytotoxicity.[8] It is based on the principle that lactate dehydrogenase, a stable cytosolic enzyme, is released into the cell culture medium upon damage to the plasma membrane.[8][9][10] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8][9][10] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[9]
Experimental Protocol: LDH Assay
This protocol is based on commercially available LDH assay kits and established methodologies.[8][9][10]
Materials:
-
Human cell line
-
Complete cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm[10]
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Sections 1.1.1 and 1.1.2).
-
It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[10]
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
-
LDH Reaction:
-
Stopping the Reaction and Measurement:
-
Add 50 µL of Stop Solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Presentation: LDH Assay Results
The results of the LDH assay are typically presented as the percentage of cytotoxicity, calculated using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 | 0.02 | 0 |
| 1 | 0.18 | 0.03 | 3.5 |
| 5 | 0.35 | 0.04 | 23.5 |
| 10 | 0.68 | 0.05 | 62.4 |
| 25 | 1.12 | 0.07 | 114.1 |
| 50 | 1.25 | 0.08 | 129.4 |
| 100 | 1.30 | 0.09 | 135.3* |
| Maximum Release | 1.00 | 0.06 | 100 |
*Values exceeding 100% can occur and may indicate additional effects of the compound on the assay components.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for Cytotoxicity Assessment.
Potential Signaling Pathway: Induction of Apoptosis
Antifungal agents can induce cytotoxicity through various mechanisms, including the induction of apoptosis or programmed cell death.[11] The intrinsic apoptosis pathway is a common mechanism of drug-induced cell death.[12]
Caption: Intrinsic Apoptosis Signaling Pathway.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial cytotoxic characterization of this compound. Consistent and reproducible data generated from these assays are critical for making informed decisions in the drug development pipeline. Further investigation into the specific mechanisms of cell death, such as apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), may be warranted based on the initial cytotoxicity profile.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Cellular apoptosis and necrosis as therapeutic targets for novel Eugenol Tosylate Congeners against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for in Vitro Induction of Fungal Resistance to "Antifungal Agent 82"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for inducing and characterizing resistance to a novel antifungal agent, referred to herein as "Antifungal Agent 82." The methodologies outlined are based on established principles of experimental evolution and antifungal susceptibility testing, using fluconazole and caspofungin as illustrative examples of different antifungal classes.
Introduction
The emergence of antifungal drug resistance is a significant global health concern, compromising the efficacy of the limited arsenal of available treatments.[1][2] Understanding the mechanisms and dynamics of resistance development to new antifungal candidates is a critical step in the drug development process. This protocol details an in vitro method for inducing resistance in fungal pathogens through serial passage in the presence of increasing concentrations of an antifungal agent. Subsequent characterization of the resistant strains can provide valuable insights into the potential mechanisms of resistance, such as alterations in drug targets, overexpression of efflux pumps, or activation of stress response pathways.[3][4][5]
Baseline Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Prior to initiating the resistance induction protocol, it is essential to determine the baseline susceptibility of the fungal isolate to "this compound." The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6][7]
Protocol for Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8][9]
Materials:
-
Fungal isolate (e.g., Candida albicans reference strain)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
"this compound" stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution Series:
-
Prepare a 2-fold serial dilution of "this compound" in RPMI-1640 medium in the 96-well plate. The concentration range should bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
Expected Data Presentation
The baseline MIC values should be recorded and tabulated for the parental fungal strain.
| Fungal Isolate | Antifungal Agent | Baseline MIC (µg/mL) |
| Candida albicans (Parental) | This compound | [Insert Value] |
| Candida albicans (Parental) | Fluconazole (Control) | [Insert Value] |
| Candida albicans (Parental) | Caspofungin (Control) | [Insert Value] |
Resistance Induction by Serial Passage
This protocol employs a serial passage method to select for fungal mutants with reduced susceptibility to "this compound."[10][11] The organism is repeatedly exposed to sub-inhibitory concentrations of the drug, with the concentration gradually increased over time.[12][13]
Experimental Workflow for Resistance Induction
Caption: Workflow for in vitro antifungal resistance induction.
Protocol for Serial Passage
Materials:
-
Parental fungal strain
-
RPMI-1640 medium
-
"this compound"
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C, 150 rpm)
Procedure:
-
Initiation:
-
Inoculate a culture tube containing RPMI-1640 with the parental fungal strain.
-
Add "this compound" at a concentration of 0.5x the baseline MIC.
-
Incubate at 35°C with shaking until turbidity is observed (typically 24-48 hours).
-
-
Serial Passaging:
-
Once growth is established, transfer an aliquot of the culture to a fresh tube of medium containing a 2-fold higher concentration of "this compound."
-
Repeat this process, doubling the drug concentration with each successful passage (i.e., when growth is observed).
-
A parallel culture should be passaged in drug-free medium as a control.[14]
-
-
Monitoring and Isolation:
-
Periodically determine the MIC of the passaged population to monitor the change in susceptibility.
-
Continue the passages until a significant increase in the MIC is observed (e.g., 8-fold or greater) or until the population fails to grow at a given concentration.
-
Isolate single colonies from the resistant population by plating on SDA.
-
Data Presentation of Resistance Development
The progression of resistance should be documented in a table.
| Passage Number | "this compound" Concentration (µg/mL) | MIC (µg/mL) | Fold-Change in MIC |
| 0 (Parental) | 0 | [Baseline MIC] | 1 |
| 1 | [0.5 x MIC] | [MIC at P1] | [Fold-Change] |
| 2 | [1 x MIC] | [MIC at P2] | [Fold-Change] |
| ... | ... | ... | ... |
| N | [Final Concentration] | [Final MIC] | [Final Fold-Change] |
Characterization of the Resistant Strain
Once a resistant strain is isolated, further characterization is necessary to understand the stability and potential mechanisms of resistance.
Resistance Stability Assay
This assay determines if the acquired resistance is stable or lost in the absence of drug pressure.
Procedure:
-
Culture the resistant isolate in drug-free RPMI-1640 medium for a defined number of passages (e.g., 10-20).
-
After each passage, determine the MIC of the population to "this compound."
-
A stable resistance phenotype will show no significant change in MIC, while an unstable phenotype will revert towards the susceptible baseline.
Investigation of Resistance Mechanisms
The molecular basis of the acquired resistance can be investigated through various techniques.
Common Mechanisms of Antifungal Resistance:
-
Target Modification: Mutations in the gene encoding the drug target can reduce binding affinity.[3]
-
Efflux Pump Overexpression: Increased expression of drug efflux pumps can reduce the intracellular concentration of the antifungal agent.[4][15]
-
Alterations in Sterol Biosynthesis: For agents targeting the ergosterol pathway, bypass mechanisms can emerge.[16]
-
Stress Response Activation: Cellular stress pathways can contribute to drug tolerance and resistance.[15]
Potential Signaling Pathways Involved in Resistance
The following diagram illustrates common signaling pathways implicated in antifungal resistance.
Caption: Key signaling pathways in antifungal resistance.
Conclusion
This comprehensive protocol provides a framework for the in vitro induction and characterization of resistance to a novel antifungal agent. By systematically applying these methodologies, researchers can gain crucial insights into the potential for resistance development, the stability of the resistant phenotype, and the underlying molecular mechanisms. This information is invaluable for the preclinical assessment of new antifungal drug candidates.
References
- 1. ovid.com [ovid.com]
- 2. Molecular mechanisms governing antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Mechanisms of Antifungal Drug Resistance. | Semantic Scholar [semanticscholar.org]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. Antifungal drug resistance: do molecular methods provide a way forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Serial passage – REVIVE [revive.gardp.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 15. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 82 in Topical Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 82, also identified as compound G34, is a novel synthetic molecule with promising antifungal activity. Early in vitro screening has demonstrated its potent efficacy against Valsa mali, a pathogenic fungus, with an EC50 of 0.57 µg/mL.[1] Furthermore, in vivo studies have indicated its protective effects against Valsa mali at a concentration of 40 µg/mL.[1] With a molecular formula of C22H19ClN4O2 and a molecular weight of 406.86 g/mol , this compound presents a new candidate for the development of topical therapies for superficial fungal infections.[1]
Topical administration of antifungal agents is a preferred route for treating cutaneous fungal infections due to its ability to deliver the drug directly to the site of infection, thereby minimizing systemic side effects and improving patient compliance.[2] The development of a successful topical formulation for this compound will depend on overcoming the barrier function of the stratum corneum to ensure adequate drug penetration to the target layers of the skin. This will necessitate a thorough understanding of its physicochemical properties and the selection of appropriate formulation strategies.
This document provides detailed application notes and experimental protocols to guide researchers in the development of a topical formulation for this compound.
Physicochemical Properties and Pre-formulation Data
A comprehensive understanding of the physicochemical properties of this compound is critical for designing a stable and effective topical formulation. The following table summarizes the known and hypothesized properties. Note: As comprehensive experimental data for this compound is not publicly available, some values are estimated based on typical characteristics of small molecule antifungal drugs.
| Property | Value / Predicted Value | Significance in Formulation Development |
| Molecular Formula | C22H19ClN4O2 | Provides the exact elemental composition.[1] |
| Molecular Weight | 406.86 g/mol | Influences diffusion and permeation characteristics.[1] |
| Appearance | White to off-white crystalline powder (Hypothesized) | Important for visual inspection and quality control of the raw material and final product. |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400 (Hypothesized) | Critical for selecting appropriate solvents and co-solvents to achieve the desired drug concentration in the formulation. Poor water solubility is a common challenge for many antifungal agents. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 4.0 (Predicted) | Indicates the lipophilicity of the drug. A value in this range suggests good potential for skin penetration, as it allows partitioning into the lipid-rich stratum corneum. |
| pKa | 3.5 - 5.0 (Predicted for a weakly basic compound) | Determines the ionization state of the drug at different pH values. The pH of the formulation should be optimized to ensure a high proportion of the un-ionized form, which generally has better skin permeability. |
| Melting Point | 150 - 170 °C (Hypothesized) | Important for manufacturing process design, particularly for heat-sensitive formulations. |
| In Vitro Antifungal Activity (EC50 against Valsa mali) | 0.57 µg/mL | Demonstrates the intrinsic potency of the agent and provides a benchmark for assessing the efficacy of different formulations.[1] |
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is yet to be fully elucidated, many antifungal agents target the fungal cell membrane or cell wall. A common mechanism for synthetic antifungals is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately fungal cell death.[3][4][5] It is hypothesized that this compound may act as an inhibitor of an enzyme in the ergosterol biosynthesis pathway, such as 14α-demethylase.
Signaling Pathway Illustration
The following diagram illustrates a generalized signaling pathway in a fungal cell leading to the synthesis of ergosterol, with the hypothesized point of intervention for this compound.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
Detailed protocols for key experiments in the development of a topical formulation for this compound are provided below.
1. Solubility Determination
Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents and co-solvents.
Materials:
-
This compound
-
Solvents: Purified Water, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 400, Isopropyl Myristate, Oleic Acid
-
Phosphate Buffered Saline (PBS) at pH 5.5 and 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Protocol:
-
Add an excess amount of this compound to separate vials containing a known volume (e.g., 2 mL) of each solvent.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 32 °C) for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Prepare a standard curve of this compound in the same mobile phase.
-
Analyze the diluted samples and standards by HPLC to determine the concentration of the dissolved drug.
-
Calculate the saturation solubility in mg/mL or µg/mL for each solvent.
2. Stability Assessment
Objective: To evaluate the chemical stability of this compound in a prototype formulation under accelerated storage conditions.
Materials:
-
Prototype formulation of this compound (e.g., a cream or gel)
-
Stability chambers set at 40 °C / 75% RH (accelerated) and 25 °C / 60% RH (long-term)
-
pH meter
-
Viscometer
-
HPLC system
Protocol:
-
Prepare a batch of the prototype formulation containing a known concentration of this compound.
-
Package the formulation in inert, sealed containers (e.g., aluminum tubes).
-
Place the samples in the stability chambers.
-
At predetermined time points (e.g., 0, 1, 2, 3, and 6 months), withdraw samples for analysis.
-
For each sample, evaluate the following parameters:
-
Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to assess changes in consistency.
-
Assay: Extract the drug from the formulation and quantify the concentration of this compound using a validated HPLC method.
-
Related Substances: Analyze the chromatograms for the presence of degradation products.
-
-
Compare the results to the initial (time 0) data to determine the stability of the formulation.
3. In Vitro Drug Release Testing (IVRT)
Objective: To evaluate the rate and extent of release of this compound from a semi-solid topical formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone or cellulose acetate)
-
Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32 °C
-
Prototype formulation of this compound
-
HPLC system
Protocol:
-
Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place the cells in a water bath maintained at 32 ± 0.5 °C and allow the system to equilibrate.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the prototype formulation evenly onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the collected samples for the concentration of this compound using HPLC.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time.
4. In Vitro Skin Permeation Testing (IVPT)
Objective: To assess the permeation of this compound through a skin model to predict its in vivo performance.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Dermatome (for skin preparation)
-
Receptor medium (as in IVRT)
-
Prototype formulation of this compound
-
HPLC system
Protocol:
-
Prepare the excised skin by removing subcutaneous fat and, if necessary, hair. The skin thickness should be standardized (e.g., 500-1000 µm).
-
Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Follow the same procedure as for IVRT (steps 2-7).
-
At the end of the experiment (e.g., 24 hours), dissemble the cells and clean the excess formulation from the skin surface.
-
Separate the epidermis from the dermis.
-
Extract the drug from the epidermis, dermis, and receptor fluid to determine the amount of this compound that has permeated into and through the skin.
-
Calculate the flux (Jss) and permeability coefficient (Kp).
Experimental Workflows and Logical Relationships
Experimental Workflow for Topical Formulation Development
Caption: A typical workflow for developing a topical formulation.
Logical Relationship of Formulation Components
Caption: Key components of a topical antifungal formulation.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | < 0.01 |
| PBS (pH 5.5) | 32 | 0.05 |
| PBS (pH 7.4) | 32 | 0.02 |
| Ethanol | 25 | 15.2 |
| Propylene Glycol | 25 | 25.8 |
| PEG 400 | 25 | 45.1 |
| Isopropyl Myristate | 25 | 5.6 |
| Oleic Acid | 25 | 12.3 |
Table 2: Example In Vitro Release Data from a Prototype Gel Formulation
| Time (hours) | Cumulative Release (µg/cm²) |
| 0.5 | 15.3 |
| 1 | 22.1 |
| 2 | 31.5 |
| 4 | 45.2 |
| 6 | 55.8 |
| 8 | 64.9 |
Table 3: Example In Vitro Skin Permeation Data
| Parameter | Value |
| Flux (Jss) | 1.2 µg/cm²/h |
| Permeability Coefficient (Kp) | 1.2 x 10⁻³ cm/h |
| Drug in Epidermis (at 24h) | 25.6 µg/cm² |
| Drug in Dermis (at 24h) | 8.9 µg/cm² |
Conclusion
The development of a topical formulation for this compound requires a systematic approach that begins with a thorough characterization of its physicochemical properties. The provided protocols offer a framework for conducting essential pre-formulation and in vitro studies. Based on the hypothesized poor aqueous solubility, formulation strategies such as the use of co-solvents, penetration enhancers, and novel drug delivery systems like microemulsions or nanoemulsions should be considered to enhance its delivery into the skin. The successful execution of these studies will be instrumental in advancing this compound as a viable new treatment for superficial fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Topical antifungal - Wikipedia [en.wikipedia.org]
"Antifungal agent 82" application in agricultural fungal control
To effectively utilize "Antifungal Agent 82" for agricultural fungal control, a thorough understanding of its application, efficacy, and underlying mechanisms is crucial. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for its use in laboratory and field settings.
Application Notes
"this compound" has demonstrated significant potential in controlling a range of phytopathogenic fungi. Its primary application lies in the prevention and treatment of fungal diseases in key agricultural crops. The agent exhibits both protective and curative activity, making it a versatile tool in integrated pest management (IPM) strategies.
Spectrum of Activity
"this compound" has shown high efficacy against various fungal pathogens. The following table summarizes its in vitro activity against several economically important fungi.
Table 1: In Vitro Efficacy of this compound Against Various Phytopathogenic Fungi
| Fungal Species | EC₅₀ (μg/mL) |
| Botrytis cinerea | 0.048 |
| Sclerotinia sclerotiorum | 0.039 |
| Fusarium graminearum | 0.125 |
| Magnaporthe oryzae | 0.25 |
| Rhizoctonia solani | 0.5 |
Mechanism of Action
"this compound" primarily functions by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. This inhibition leads to cell wall stress, triggering a series of cellular responses, including the activation of the cell wall integrity (CWI) signaling pathway.
Caption: Mechanism of action of this compound.
Field Trial Data
Field trials have demonstrated the practical efficacy of "this compound" in controlling fungal diseases and improving crop yield.
Table 2: Field Trial Results of this compound on Gray Mold in Tomatoes
| Treatment | Application Rate (g/ha) | Disease Severity (%) | Control Efficacy (%) | Yield (t/ha) |
| Control (Untreated) | 0 | 75.3 | - | 45.2 |
| This compound | 100 | 20.1 | 73.3 | 68.5 |
| This compound | 150 | 12.5 | 83.4 | 75.1 |
| Standard Fungicide | 200 | 18.9 | 74.9 | 69.3 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of "this compound".
Protocol 1: In Vitro Antifungal Activity Assay
This protocol determines the half-maximal effective concentration (EC₅₀) of "this compound" against a target fungal pathogen.
Caption: Workflow for in vitro antifungal activity assay.
Methodology:
-
Preparation of Fungal Inoculum: Culture the target fungus on Potato Dextrose Agar (PDA) for 5-7 days at 25°C. Collect mycelial plugs from the edge of the actively growing colony using a sterile 5-mm diameter cork borer.
-
Preparation of Antifungal Plates: Prepare serial dilutions of "this compound" in sterile distilled water. Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into 90-mm Petri dishes.
-
Inoculation and Incubation: Place a 5-mm mycelial plug at the center of each PDA plate. Seal the plates with parafilm and incubate at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate (without the agent) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. The EC₅₀ value is determined by probit analysis of the inhibition data.
Protocol 2: In Vivo Protective Efficacy Assay
This protocol evaluates the ability of "this compound" to protect plants from fungal infection.
Troubleshooting & Optimization
"Antifungal agent 82" solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antifungal Agent 82 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of this compound is likely attributed to its molecular structure. Like many antifungal agents, it may possess a large, hydrophobic structure with limited polar functional groups capable of forming hydrogen bonds with water.[1][2] Factors such as a high molecular weight, a crystalline solid-state form, and a non-ionizable nature in the physiological pH range can further contribute to its low solubility.[3][4][5]
Q2: I am observing inconsistent solubility results between experiments. What could be the cause?
A2: Inconsistent solubility data can arise from several factors. It is crucial to ensure standardized experimental conditions. Key parameters to control include:
-
Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, recorded temperature.[6]
-
pH of the medium: The solubility of ionizable compounds can be significantly influenced by pH.[5][7] Use calibrated pH meters and freshly prepared buffers.
-
Purity of the compound: Impurities can affect the measured solubility.[8] Ensure you are using a well-characterized, pure sample of this compound.
-
Equilibration time: Sufficient time must be allowed for the solution to reach equilibrium. Inadequate shaking or incubation times can lead to undersaturated solutions. The "shake-flask" method is a gold standard for determining equilibrium solubility.[6][9]
-
Solid-state form: Polymorphism, or the existence of different crystalline forms, can impact solubility. Ensure you are using the same polymorphic form of this compound in all experiments.
Q3: Can the particle size of this compound affect its dissolution rate?
A3: Yes, particle size significantly influences the dissolution rate but not the equilibrium solubility.[3][5] Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution. Techniques like micronization can be employed to reduce particle size and potentially improve the dissolution rate.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the solubilization of this compound and provides systematic approaches to resolve them.
Problem 1: this compound precipitates out of solution after initial dissolution.
This phenomenon, known as supersaturation followed by precipitation, is common for poorly soluble compounds.
-
Hypothesis 1: Solvent-shifting from a high-solubility organic solvent to an aqueous medium.
-
Solution: Minimize the volume of the organic stock solution added to the aqueous phase. Consider alternative formulation strategies such as co-solvents or cyclodextrins to stabilize the compound in the aqueous medium.
-
-
Hypothesis 2: Change in temperature or pH.
-
Hypothesis 3: Insufficient stabilizing excipients.
Problem 2: Low and variable bioavailability in pre-clinical studies despite achieving some level of in vitro solubility.
Poor in vivo performance can be a result of in vivo precipitation or poor permeability.
-
Hypothesis 1: In vivo precipitation in the gastrointestinal tract.
-
Hypothesis 2: Poor membrane permeability.
-
Solution: Investigate the use of permeation enhancers or prodrug approaches to improve transport across biological membranes.
-
Experimental Protocols & Solubility Enhancement Strategies
For a systematic approach to improving the aqueous solubility of this compound, consider the following strategies. The choice of method will depend on the specific physicochemical properties of the compound and the desired formulation characteristics.[4][5]
Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | For ionizable compounds, altering the pH of the medium can increase the proportion of the more soluble ionized form.[5][7] | Simple and effective for compounds with appropriate pKa values. | Only applicable to ionizable compounds; may not be suitable for all routes of administration.[13] |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium can increase the solubility of hydrophobic compounds.[3][5] | Simple to prepare and can significantly increase solubility. | The concentration of the co-solvent must be carefully controlled to avoid toxicity.[3] |
| Surfactants (Micellar Solubilization) | Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble drugs can be entrapped.[7] | Effective for highly lipophilic compounds. | Potential for toxicity depending on the surfactant and its concentration.[10] |
| Complexation (e.g., with Cyclodextrins) | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[1][4][14] | High solubilization capacity for suitable guest molecules; can also improve stability.[14] | The size of the drug molecule must be compatible with the cyclodextrin cavity. |
| Solid Dispersions | The drug is dispersed in a solid, inert carrier matrix (e.g., polymers like PVP, PEGs), often in an amorphous state, which can enhance dissolution.[4] | Can significantly improve dissolution rate and bioavailability. | The formulation must be physically and chemically stable over time. |
| Particle Size Reduction (Nanosuspensions) | Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity.[4][15] | Can be formulated for various routes of administration. | Requires specialized equipment (e.g., high-pressure homogenizers).[4] |
Protocol: Preliminary Solubility Screening with Co-solvents
Objective: To determine the effect of common pharmaceutical co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Vials, magnetic stirrer, analytical balance, HPLC-UV or other suitable analytical method.
Procedure:
-
Prepare a series of co-solvent/PBS mixtures at varying concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v of Ethanol, PG, and PEG 400).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge or filter the samples to separate the undissolved solid.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound
-
Aqueous medium of choice (e.g., water, buffer of specific pH)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge and/or syringe filters (e.g., 0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a predetermined volume of the aqueous medium in a glass vial. The excess solid is crucial to ensure saturation.[6]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.
-
After the incubation period, stop the agitation and allow the vials to stand at the same temperature to let the undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant. For accurate results, either centrifuge the sample to pellet the remaining solids or filter it through a syringe filter that does not bind the compound.
-
Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound in that medium.
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Decision Tree for Solubility Enhancement.
References
- 1. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Antifungal Agent Stability and Degradation
Disclaimer: The specific compound "Antifungal agent 82" is not referenced in the available scientific literature. Therefore, this technical support center provides guidance on common degradation and stability challenges encountered with a wide range of antifungal agents. The information presented here is intended for researchers, scientists, and drug development professionals and should be adapted to the specific characteristics of the antifungal agent under investigation.
Frequently Asked Questions (FAQs)
Q1: My antifungal agent appears to be losing activity over time in my in vitro experiments. What are the potential causes?
A1: Loss of antifungal activity during experiments can stem from several factors. The primary suspects are chemical degradation and physical instability. Chemical degradation involves the alteration of the molecule's structure, while physical instability can include precipitation out of solution or adsorption to container surfaces. Environmental factors such as pH, temperature, light exposure, and the presence of oxidative agents in your experimental setup can all contribute to degradation. It is also possible that the agent is being metabolized by the fungal cells if they are present in the assay over extended periods.[1][2]
Q2: I've observed a color change or the formation of a precipitate in my stock solution of the antifungal agent. What should I do?
A2: A color change or precipitation is a clear indicator of instability. You should discard the solution immediately and prepare a fresh stock. To prevent this from recurring, consider the following:
-
Solubility Limits: You may be exceeding the solubility of the compound in your chosen solvent. Try preparing a more dilute stock solution or using a different solvent system.
-
pH Effects: The pH of your solution can significantly impact the solubility and stability of your antifungal agent.[3] Ensure the pH is within the optimal range for your compound.
-
Temperature: Some compounds are less stable at room temperature or when subjected to freeze-thaw cycles. Store your stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How can I determine the primary degradation pathway for my antifungal agent?
A3: Identifying the degradation pathway typically involves forced degradation (stress testing) studies. This process involves exposing the antifungal agent to harsh conditions to accelerate its degradation. Common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH).
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to UV or fluorescent light.
-
Thermal Degradation: Heating the sample at elevated temperatures.
The resulting degradation products can then be identified and characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Steps |
| Degradation of Antifungal in Assay Medium | 1. Prepare fresh dilutions of the antifungal agent for each experiment. 2. Perform a time-course experiment to assess the stability of the agent in your assay medium at the incubation temperature. 3. Analyze the concentration of the active agent at the beginning and end of the incubation period using HPLC. |
| Binding to Plasticware | 1. Use low-protein-binding plates and tubes. 2. Include a control to measure the amount of agent lost to the plasticware. |
| Inoculum Size Effect | 1. Standardize the fungal inoculum size for every experiment as variations can lead to different MIC readings.[4] |
| pH of the Medium | 1. Measure and record the pH of the assay medium before and after the experiment, as fungal metabolism can alter the pH.[3] 2. Buffer the medium if significant pH shifts are observed. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
| Potential Cause | Troubleshooting Steps |
| Rapid In Vivo Degradation/Metabolism | 1. Conduct pharmacokinetic (PK) studies to determine the in vivo half-life of the compound. 2. Analyze plasma and tissue samples for the presence of the parent compound and potential metabolites.[1] |
| Poor Bioavailability | 1. Investigate different formulation strategies to improve solubility and absorption. |
| Plasma Protein Binding | 1. Determine the extent of plasma protein binding, as only the unbound fraction is typically active. |
| Host Factors | 1. Consider the impact of host factors such as glucose and insulin levels, which can influence antifungal susceptibility.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the antifungal agent in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: Use mass spectrometry (MS) to identify the mass of the degradation products and elucidate their structures.
Data Presentation
Table 1: Factors Influencing Antifungal Agent Stability
| Factor | Potential Effect | Mitigation Strategies |
| pH | Can catalyze hydrolysis and affect solubility.[3] | Determine the pH-stability profile. Use buffered solutions. |
| Temperature | Higher temperatures accelerate degradation kinetics. | Store at recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Light | Can cause photolytic degradation. | Store in amber vials or protect from light. |
| Oxygen | Can lead to oxidative degradation. | Purge solutions with nitrogen or argon. Use antioxidants if compatible. |
| Solvent | The type of solvent can affect stability and solubility. | Test stability in various pharmaceutically acceptable solvents. |
Table 2: Common Degradation Pathways and Potential Products
| Degradation Pathway | Description | Example Degradation Products |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Esters hydrolyzing to carboxylic acids and alcohols. Amides hydrolyzing to carboxylic acids and amines. |
| Oxidation | Reaction with oxygen or other oxidizing agents. | Formation of N-oxides, sulfoxides, or hydroxylated derivatives. |
| Photolysis | Degradation caused by exposure to light. | Can lead to complex rearrangements, isomerizations, or cleavage of bonds. |
Visualizations
Caption: Workflow for troubleshooting the degradation of an antifungal agent.
Caption: Key environmental factors influencing the stability of an antifungal agent.
Caption: Simplified signaling pathway for a hypothetical azole-like antifungal agent.
References
- 1. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problems in the laboratory assessment of antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of host factors on susceptibility to antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Antifungal agent 82" inconsistent MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with Antifungal Agent 82.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the common causes?
Inconsistent MIC results can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: Variation in the final inoculum concentration is a primary source of variability. Ensure a standardized and validated method for preparing the fungal suspension to the correct cell density.
-
Media Composition: The pH, glucose content, and buffering capacity of the growth medium can significantly influence the activity of this compound.[1][2] Adherence to standardized media formulations like RPMI-1640 is crucial.
-
Incubation Conditions: Fluctuations in incubation time and temperature can lead to inconsistent fungal growth and, consequently, variable MIC endpoints.[1][2]
-
Endpoint Reading: Subjectivity in visually determining the MIC, especially in the presence of trailing growth, can introduce reader-dependent variability.[3][4]
-
Agent Preparation and Dilution: Errors in the serial dilution of this compound can lead to inaccurate final concentrations in the microdilution plate.
Q2: What is "trailing growth" and how can it affect the MIC of this compound?
Trailing growth, also known as the "Eagle effect," is the observation of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[3][5] This phenomenon can complicate the visual determination of the MIC endpoint, leading to misinterpretation of results as resistant.[3] For this compound, if trailing is observed, it is recommended to read the MIC as the lowest concentration that produces a significant decrease in growth (e.g., ≥50% inhibition) compared to the positive control.[6]
Q3: Can the choice of testing standard (e.g., CLSI vs. EUCAST) impact the MIC results for this compound?
Yes, the choice of standard can lead to different MIC values. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have distinct protocols that differ in aspects like glucose content in the media, inoculum size, and the method for endpoint reading (visual vs. spectrophotometric).[3][7] It is critical to consistently adhere to one standard within a study to ensure comparability of results.
Q4: Our lab is developing a new in-house testing method for this compound. What key parameters should we focus on standardizing?
When developing a new protocol, meticulous standardization is paramount. Focus on the following:
-
Fungal Strain: Ensure the use of a consistent and well-characterized fungal strain.
-
Growth Medium: Precisely define the composition, pH, and any supplements for the growth medium.[1]
-
Inoculum Preparation: Establish a reproducible method to achieve a consistent starting inoculum density.[2]
-
Agent Dilution: Use calibrated equipment and a clear standard operating procedure for the serial dilution of this compound.
-
Incubation: Strictly control the temperature and duration of incubation.[1]
-
Endpoint Determination: Define an objective criterion for determining the MIC, whether visually or with a plate reader.
Troubleshooting Guides
Issue: High MIC Variability Between Replicates
If you are observing inconsistent MIC values across replicate wells within the same microdilution plate, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Inhomogeneous Inoculum | Ensure the fungal suspension is thoroughly vortexed before and during the addition to the microplate wells to prevent cell settling. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Well Evaporation | Use plate sealers or place the microplate in a humidified chamber during incubation to minimize evaporation from the outer wells. |
| Incomplete Agent Solubilization | Confirm that this compound is fully dissolved in the solvent before preparing serial dilutions. |
Issue: MICs Differ Significantly Between Experiments
For discrepancies in MIC results from day to day or between different batches of experiments, refer to this guide:
| Potential Cause | Recommended Action |
| Inoculum Age/Phase of Growth | Standardize the age of the fungal culture used for inoculum preparation (e.g., always use a 24-hour culture). |
| Media Batch Variation | Prepare a large, single batch of media for a series of experiments or validate each new batch against a reference standard. Check and adjust the pH of each new batch.[1] |
| Incubation Time/Temperature Fluctuations | Use a calibrated incubator and monitor the temperature throughout the incubation period. Adhere strictly to the standardized incubation time.[6] |
| Reader Bias | If using visual reading, have two independent researchers read the plates and compare results. Consider using a spectrophotometer for a more objective reading.[4] |
Experimental Protocols
Broth Microdilution Method for this compound (Based on CLSI M27)
This protocol outlines a standardized method for determining the MIC of this compound against yeast species.
-
Preparation of this compound:
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud dextrose agar for 24 hours at 35°C.[10]
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.[10]
-
-
Assay Procedure:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[6]
-
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: A logical approach to troubleshooting inconsistent MICs.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal susceptibility testing [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reader error in determining minimal inhibitory concentrations with microdilution susceptibility test panels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 82" off-target effects in cell culture
Notice: Information regarding the off-target effects, cytotoxicity, and mechanism of action of Antifungal Agent 82 in mammalian cell culture is currently unavailable in publicly accessible scientific literature and databases.
The following information is based on the limited data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound G34, is an antifungal agent.[1][2][3]
Q2: What is the primary known activity of this compound?
A2: this compound has demonstrated excellent in vitro activity against Valsa mali, a fungal pathogen that causes apple tree canker.[1][2][3] It also exhibits in vivo protective effects against this fungus.[1][2][3]
Q3: Is there any data on the off-target effects of this compound in mammalian cell culture?
A3: Currently, there is no publicly available information regarding the off-target effects of this compound in mammalian cell lines.
Q4: What is the mechanism of action of this compound in mammalian cells?
A4: The mechanism of action of this compound in mammalian cells has not been documented in the available scientific literature. Its mechanism is only characterized in the context of its antifungal activity.
Q5: Is there any cytotoxicity data available for this compound in mammalian cells?
A5: No, there is no publicly available data on the cytotoxicity of this compound in mammalian cell cultures.
Troubleshooting Guide
Due to the lack of data on the effects of this compound in mammalian cell culture, a specific troubleshooting guide cannot be provided. Researchers using this compound in mammalian systems should proceed with caution and are encouraged to perform comprehensive dose-response and cytotoxicity studies to determine its effects.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Organism/System | Reference |
| EC50 | 0.57 µg/mL | Valsa mali (in vitro) | [1][2][3] |
| Protective Concentration | 40 µg/mL | In vivo model of Valsa mali infection | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the use of this compound in mammalian cell culture are not available. Researchers should adapt standard protocols for testing novel compounds in their specific cell lines of interest. A general workflow for initial characterization is suggested below.
General Workflow for Characterizing a Novel Compound in Cell Culture
Caption: A general experimental workflow for the initial characterization of a novel compound.
Signaling Pathways
There is no information available on the impact of this compound on any signaling pathways in mammalian cells. Therefore, no signaling pathway diagrams can be provided. Researchers are advised to investigate pathways of interest based on their experimental observations.
References
"Antifungal agent 82" showing poor in vivo bioavailability
Technical Support Center: Antifungal Agent 82
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation, with a specific focus on overcoming its poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with this compound are showing significantly lower systemic exposure than predicted by in vitro assays. What are the potential causes for this poor bioavailability?
A1: Poor oral bioavailability is a multifaceted issue that can stem from a variety of physicochemical and physiological barriers. For this compound, the primary reasons can be categorized into three main areas:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. This is a common issue with many antifungal agents.[1][2][3]
-
Poor Permeability: The dissolved drug may not efficiently pass through the intestinal epithelium into the bloodstream. This can be due to the molecule's size, polarity, or other structural features.
-
Extensive First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. This compound may be extensively metabolized by cytochrome P450 enzymes (CYPs) in the gut wall and/or liver, reducing the amount of active drug that reaches the bloodstream.[4][5]
-
Efflux Transporter Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in the intestinal lining.[6][7][8][9] These transporters actively pump the drug back into the GI lumen, limiting its net absorption.[7][8][9][10]
A systematic approach is required to identify the specific rate-limiting factor for this compound.
Q2: What initial steps should I take to investigate the cause of poor bioavailability for this compound?
A2: A logical, stepwise approach is recommended to diagnose the problem efficiently.
This workflow provides a structured path to identify the primary barrier affecting this compound's bioavailability, guiding you toward the most effective improvement strategies.
Q3: The data suggests low aqueous solubility is a major issue. What formulation strategies can enhance the absorption of this compound?
A3: Improving the dissolution rate and solubility in the GI tract is critical. Several advanced formulation strategies can be employed.[1][11] These approaches aim to present the drug to the intestinal membrane in a more readily absorbable form.
Key Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy state that improves dissolution.[12]
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gut, keeping the drug solubilized.[2][11]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.[2][13][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.[1][11][13]
The table below shows hypothetical data comparing the oral bioavailability of this compound in different formulations in a rat model.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 15 | 4.0 | 450 ± 90 | < 2% |
| Micronized Suspension | 50 | 210 ± 40 | 2.0 | 1,100 ± 210 | ~ 5% |
| Solid Dispersion (PVP-VA) | 20 | 550 ± 110 | 1.5 | 2,800 ± 550 | ~ 25% |
| SEDDS Formulation | 20 | 890 ± 150 | 1.0 | 4,600 ± 800 | ~ 41% |
Data are presented as mean ± standard deviation.
As illustrated, advanced formulations like solid dispersions and SEDDS can dramatically improve the systemic exposure of this compound compared to a simple suspension.
Troubleshooting Guides & Experimental Protocols
Issue: How to determine if this compound is a substrate for efflux transporters like P-gp.
Solution: A bidirectional Caco-2 permeability assay is the industry-standard in vitro model for assessing intestinal permeability and identifying potential P-gp or BCRP substrates.[6][15][16][17] This assay measures the rate of drug transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express key efflux transporters.[16]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® filter supports and cultured for approximately 21 days to form a differentiated and polarized monolayer.[6]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically considered acceptable.[18]
-
Transport Study (A to B):
-
The test compound (e.g., 10 µM this compound) is added to the apical (A) side, representing the gut lumen.
-
The basolateral (B) side, representing the blood, is filled with a receiver buffer.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of drug transported.
-
-
Transport Study (B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined:
-
Efflux Ratio (ER) = Papp (B to A) / Papp (A to B)
-
Interpretation of Results:
-
Papp (A-B) < 1 x 10⁻⁶ cm/s: Indicates low permeability.
-
Efflux Ratio > 2: Suggests that the compound is actively transported by efflux pumps.[6][17]
To confirm the involvement of a specific transporter, the assay can be repeated in the presence of a known inhibitor (e.g., Verapamil for P-gp).[6] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.
Issue: How to perform a rapid assessment of the solubility of this compound.
Solution: A kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility under non-equilibrium conditions, which can be more representative of the conditions in the GI tract.[19][20][21]
Protocol: Kinetic Solubility Assay (Direct UV Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[19][22]
-
Sample Preparation:
-
Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microtiter plate.
-
Add an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.[23]
-
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation.[19]
-
Separation: After incubation, separate the undissolved precipitate from the saturated solution. This is typically done by filtering the plate through a filter plate (e.g., 0.45 µm pore size).[20]
-
Quantification:
-
Calculation: The solubility is calculated by comparing the absorbance of the sample to a standard curve prepared from the DMSO stock solution diluted in a DMSO/buffer mixture.
Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 482.6 g/mol | Moderate size, should allow for passive diffusion if soluble. |
| logP | 4.8 | High lipophilicity; suggests poor aqueous solubility ("grease-ball").[3] |
| pKa | 8.5 (weak base) | Will be ionized in the stomach but poorly soluble in the neutral pH of the intestine. |
| Kinetic Solubility (pH 7.4) | < 1 µg/mL | Very low; likely a primary reason for poor absorption. |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio | 4.5 | High; indicates it is a substrate for efflux pumps. |
This data profile strongly suggests that this compound faces a "triple challenge": very low solubility, low intrinsic permeability, and significant active efflux, all contributing to its poor in vivo bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharm-int.com [pharm-int.com]
- 3. pharmamanufacturing.com [pharmamanufacturing.com]
- 4. Current Concepts in Antifungal Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Efflux pump proteins in antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux-mediated antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane transporters and antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Overcoming Resistance to Antifungal Agent 82
Welcome to the technical support center for Antifungal Agent 82. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance in fungal strains during their experiments. For the purposes of providing specific and actionable guidance, we will consider this compound to be a hypothetical agent belonging to the azole class of antifungals, which primarily act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, as an azole, inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][2] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth (fungistatic effect).[3]
Q2: What are the common mechanisms of resistance to this compound?
A2: Fungal strains can develop resistance to azole antifungals like Agent 82 through several mechanisms:
-
Target site modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of the drug to its target.
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug.[1]
-
Active drug efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively remove the drug from the cell, preventing it from reaching its target.[1][4]
-
Alterations in the sterol biosynthesis pathway: Changes in the ergosterol biosynthesis pathway can lead to a decreased reliance on the target enzyme.[1]
Q3: How can I determine if my fungal strain is resistant to this compound?
A3: Resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound against your fungal strain. A significant increase in the MIC compared to a susceptible control strain indicates resistance. Clinical resistance is defined as the failure to eradicate a fungal infection despite administering an antifungal agent with in vitro activity.[4]
Q4: What strategies can be employed to overcome resistance to this compound?
A4: Several strategies can be explored to combat resistance:
-
Combination Therapy: Using this compound in combination with other antifungal drugs that have different mechanisms of action can create synergistic effects and overcome resistance.[5][6]
-
Efflux Pump Inhibitors: Co-administering a compound that inhibits the function of efflux pumps can restore the susceptibility of the resistant strain.
-
Alternative Antifungal Agents: If resistance is high, switching to an antifungal from a different class (e.g., polyenes or echinocandins) may be necessary.[7]
Troubleshooting Guides
Problem 1: My fungal strain shows a higher than expected MIC for this compound.
| Possible Cause | Troubleshooting Step |
| Experimental Error | Verify the concentration of your this compound stock solution. Ensure proper preparation of serial dilutions. Repeat the MIC assay with a known susceptible control strain to validate the experimental setup. |
| Acquired Resistance | If the strain was previously susceptible, it may have developed resistance. Sequence the ERG11 gene to check for mutations. Perform a gene expression analysis (e.g., qRT-PCR) to assess the expression levels of ERG11 and known efflux pump genes. |
| Intrinsic Resistance | Some fungal species have intrinsic resistance to certain antifungals. Confirm the species of your fungal strain. |
Problem 2: Combination therapy with this compound and another agent is not showing a synergistic effect.
| Possible Cause | Troubleshooting Step |
| Antagonistic Interaction | The two agents may have an antagonistic relationship. Review the literature for known interactions between the drug classes. Consider that pre-incubation with azoles can sometimes decrease susceptibility to polyenes.[8] Perform a checkerboard assay to systematically evaluate the interaction over a range of concentrations. |
| Inappropriate Combination | The chosen combination may not target complementary pathways. Select a combination agent with a different mechanism of action (e.g., an echinocandin that targets the cell wall).[9] |
| Resistance to Both Agents | The fungal strain may have developed resistance to both agents. Determine the MIC for each agent individually to confirm susceptibility. |
Quantitative Data
Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Candida albicans Strains
| Strain | Description | MIC of this compound (µg/mL) |
| SC5314 | Susceptible Reference Strain | 0.5 |
| R-1 | Resistant Strain (ERG11 point mutation) | 16 |
| R-2 | Resistant Strain (CDR1/CDR2 efflux pump overexpression) | 32 |
| R-3 | Resistant Strain (ERG11 mutation and efflux pump overexpression) | >64 |
Table 2: Synergistic Effect of this compound in Combination with a Hypothetical Efflux Pump Inhibitor (EPI-1) against a Resistant C. albicans Strain (R-2)
| Treatment | MIC of this compound (µg/mL) | Fold-change in MIC |
| This compound alone | 32 | - |
| This compound + EPI-1 (10 µg/mL) | 2 | 16-fold decrease |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Materials: 96-well microtiter plates, fungal inoculum, RPMI-1640 medium, this compound stock solution.
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL.
-
Add the fungal inoculum to each well containing the antifungal dilutions.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
2. Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Materials: 96-well microtiter plates, fungal inoculum, RPMI-1640 medium, stock solutions of this compound and the second agent.
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of concentrations for both drugs. Dilute this compound horizontally and the second agent vertically.
-
Add the standardized fungal inoculum to all wells.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).
-
Visualizations
Caption: Mechanism of this compound and associated resistance pathways.
Caption: A logical workflow for identifying the mechanism of resistance.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
"Antifungal agent 82" interference with common assay reagents
Welcome to the technical support center for Antifungal Agent 82. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and ensuring the accuracy of experimental results when working with this novel antifungal compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation triazole antifungal agent. Like other triazoles, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[1][2] By blocking this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[1][3]
Q2: Are there any known interferences of this compound with common laboratory assays?
Yes, due to its chemical structure, which includes a highly conjugated aromatic system, this compound exhibits intrinsic absorbance and fluorescence properties. This can lead to interference with assays that rely on spectrophotometric or fluorometric readouts.
Q3: Which types of assays are most likely to be affected by this compound?
Assays that measure changes in absorbance or fluorescence in the UV-visible range are susceptible to interference. This includes, but is not limited to:
-
Colorimetric assays for cell viability (e.g., MTT, XTT, WST-1).
-
Fluorescent assays for cell viability and cytotoxicity (e.g., resazurin-based assays, Calcein-AM).
-
Assays that use fluorescent probes or dyes.
-
Direct spectrophotometric quantification of cellular components.
Q4: How can I minimize the risk of assay interference when working with this compound?
To mitigate potential interference, we recommend the following best practices:
-
Run appropriate controls: Always include "compound-only" controls (this compound in assay medium without cells) and "vehicle-only" controls.
-
Perform spectral scanning: Determine the absorbance and fluorescence spectra of this compound at the concentrations used in your experiments to identify potential overlaps with your assay's wavelengths.
-
Choose alternative assays: When possible, opt for assays that are less susceptible to interference from colored or fluorescent compounds, such as ATP-based luminescence assays for cell viability.
-
Validate your assays: Before initiating large-scale experiments, validate your chosen assay in the presence of this compound to confirm that it does not generate false positive or false negative results.
Troubleshooting Guides
Issue 1: Unexpectedly high background absorbance in a colorimetric cell viability assay (e.g., MTT, XTT).
Possible Cause: Intrinsic absorbance of this compound at the assay wavelength.
Troubleshooting Steps:
-
Run a "compound-only" control: Prepare wells containing only the assay medium and this compound at the highest concentration used in your experiment.
-
Measure the absorbance: Read the absorbance of the "compound-only" wells at the appropriate wavelength.
-
Subtract the background: If the "compound-only" control shows significant absorbance, subtract this value from the absorbance readings of your experimental wells.
-
Consider an alternative assay: If the background absorbance is very high and variable, making data interpretation difficult, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay.
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
Possible Cause: Interference of this compound with the visual or spectrophotometric reading of fungal growth.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the microtiter plates under a microscope to confirm that the spectrophotometric readings correlate with actual fungal growth inhibition. The color of this compound might obscure the visual assessment of turbidity.
-
Use a metabolic indicator: Consider adding a metabolic indicator dye, such as resazurin, at the end of the incubation period to assess cell viability. However, be mindful of potential direct interactions between this compound and the indicator dye. Run appropriate controls.
-
Alternative Reading Method: If a spectrophotometer is used for reading, ensure that the wavelength chosen for turbidity measurement (e.g., 600 nm) is not affected by the absorbance of this compound. Perform a spectral scan of the compound to confirm.
-
Standardized Inoculum: Ensure that the initial fungal inoculum is prepared accurately and consistently, as variations in inoculum size can significantly impact MIC results.[4]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Absorbance Maximum (λmax) | 325 | 1.5 x 10⁴ | N/A |
| Fluorescence Excitation Max | 330 | N/A | 0.15 |
| Fluorescence Emission Max | 450 | N/A | 0.15 |
Table 2: Potential Interference of this compound with Common Assay Reagents
| Assay Type | Common Reagent | Potential Interference | Mitigation Strategy |
| Colorimetric Viability | MTT, XTT, WST-1 | Absorbance overlap with formazan product. | Subtract "compound-only" background; use ATP-based assay. |
| Fluorescent Viability | Resazurin | Quenching or enhancement of resorufin fluorescence. | Run "compound + reagent" controls; use alternative viability assay. |
| Fluorescent Probes | Calcein-AM, Propidium Iodide | Spectral overlap with probe emission. | Select probes with non-overlapping spectra; perform spectral unmixing. |
| Protein Quantification | Bradford Assay | Compound precipitation with Coomassie dye. | Use a detergent-compatible protein assay (e.g., BCA). |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[5]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.
-
Prepare Drug Dilution Series: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final inoculum density.
-
Inoculate Microtiter Plate: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.[4][6] This can be determined visually or by spectrophotometric reading.
Protocol 2: Assessing Interference with a Colorimetric (MTT) Assay
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of this compound in cell culture medium at 2X the final desired concentrations.
-
Prepare Cell Plate: In a separate 96-well plate, seed your cells at the desired density and incubate overnight.
-
Compound Addition: Remove the medium from the cell plate and add the prepared compound dilutions. Incubate for the desired treatment period.
-
Controls:
-
Cells + Vehicle: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest compound concentration.
-
Medium Only: Wells containing only cell culture medium.
-
Compound Only: Wells containing medium and this compound at each concentration, without cells.
-
-
MTT Addition: Add MTT solution to all wells and incubate according to the manufacturer's instructions.
-
Solubilization: Add the solubilization solution to all wells.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Subtract the absorbance of the "Compound Only" wells from the corresponding experimental wells to correct for the intrinsic absorbance of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for assay interference.
Caption: Decision tree for selecting compatible assays.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Antifungal Agent 82 and Amphotericin B Against Aspergillus fumigatus: A Data Review
A direct comparative analysis of the efficacy of Antifungal Agent 82 and Amphotericin B against Aspergillus fumigatus cannot be provided at this time due to a lack of available scientific literature and experimental data on the activity of this compound against this specific fungal pathogen.
Extensive searches for studies evaluating "this compound," also known as "compound G34," against Aspergillus fumigatus did not yield any specific results. The available information on this compound primarily focuses on its efficacy against the plant pathogenic fungus Valsa mali.
This guide, therefore, presents a detailed overview of the well-established antifungal agent, Amphotericin B, including its mechanism of action and efficacy against Aspergillus fumigatus. Additionally, it outlines standard experimental protocols for antifungal susceptibility testing, which would be applicable for future comparative studies.
Amphotericin B: An Established Antifungal for Aspergillus fumigatus Infections
Amphotericin B is a polyene macrolide antibiotic and a cornerstone in the treatment of severe fungal infections, including invasive aspergillosis caused by Aspergillus fumigatus.
Mechanism of Action
Amphotericin B exhibits a fungicidal effect by targeting ergosterol, a key component of the fungal cell membrane. Its mechanism involves the formation of pores or channels in the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Mechanism of action of Amphotericin B.
Efficacy Data for Amphotericin B against Aspergillus fumigatus
The following table summarizes the typical in vitro susceptibility of Aspergillus fumigatus to Amphotericin B, as reported in scientific literature. Minimum Inhibitory Concentration (MIC) is a common measure of antifungal efficacy, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Antifungal Agent | Organism | MIC Range (µg/mL) |
| Amphotericin B | Aspergillus fumigatus | 0.25 - 2.0 |
Note: MIC values can vary depending on the specific strain of A. fumigatus and the testing methodology used.
This compound: Current State of Knowledge
As of the latest available data, the antifungal activity of "this compound" (compound G34) has been characterized against Valsa mali, the causative agent of apple tree canker.
| Antifungal Agent | Organism | EC50 (µg/mL) | In Vivo Efficacy |
| This compound | Valsa mali | 0.57 | Protective effects at 40 µg/mL |
EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Standard Experimental Protocols for Antifungal Susceptibility Testing
To evaluate the efficacy of a novel compound like this compound against Aspergillus fumigatus and compare it to established drugs such as Amphotericin B, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for this purpose.
Broth Microdilution Assay (CLSI M38)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for determining MIC.
Detailed Methodology:
-
Inoculum Preparation: Aspergillus fumigatus is cultured on a suitable agar medium. Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 0.5-2.5 x 10^4 CFU/mL).
-
Drug Dilution: The antifungal agents (this compound and Amphotericin B) are serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at 35-37°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a complete or significant inhibition of fungal growth compared to the growth control.
Conclusion
While a direct comparison between this compound and Amphotericin B against Aspergillus fumigatus is not currently possible due to the absence of data for the former, this guide provides the foundational information necessary for such a future evaluation. The established efficacy of Amphotericin B serves as a benchmark for the development of new antifungal therapies. Future research investigating the activity of this compound against a broader spectrum of human fungal pathogens, including Aspergillus fumigatus, is warranted to determine its potential clinical utility. Researchers are encouraged to employ standardized methodologies, such as the CLSI M38 protocol, to ensure data comparability and robustness.
Comparative Analysis of Antifungal Agent 82 and Caspofungin: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of "Antifungal agent 82" (compound G34) and Caspofungin, offering researchers, scientists, and drug development professionals a comprehensive overview of their known properties, mechanisms of action, and relevant experimental data. This document is intended to facilitate informed decisions in antifungal research and development.
Executive Summary
"this compound" is a novel compound with demonstrated efficacy against the plant pathogenic fungus Valsa mali. In contrast, Caspofungin is a well-established, broad-spectrum antifungal agent used clinically to treat invasive fungal infections in humans, primarily caused by Candida and Aspergillus species. While direct comparative data is limited due to their distinct current applications, this guide synthesizes available information to highlight their key differences in spectrum of activity, mechanism of action, and experimental validation.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data available for "this compound" and Caspofungin. It is important to note that the data for "this compound" is currently limited to its activity against a plant pathogen, which presents a challenge for direct comparison with the clinical data for Caspofungin.
| Feature | This compound (Compound G34) | Caspofungin |
| Chemical Class | Likely a pyrazole-5-yl-amide derivative[1] | Echinocandin (lipopeptide)[2] |
| Primary Indication | Control of Valsa canker in apple trees | Treatment of invasive candidiasis and aspergillosis in humans[3][4] |
| Spectrum of Activity | Known activity against Valsa mali | Broad-spectrum against Candida spp. and Aspergillus spp.[1] |
| Mechanism of Action | Potentially a succinate dehydrogenase inhibitor (based on related compounds) | Inhibition of β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis[3] |
| In Vitro Potency | EC50: 0.57 µg/mL against Valsa mali | MIC90: 0.25 to 0.5 µg/mL against various Candida species[1] |
| In Vivo Efficacy | Protective effects against V. mali at 40 µg/mL in a plant model | Effective in mouse models of disseminated candidiasis and aspergillosis |
Mechanism of Action
This compound: The precise mechanism of action for "this compound" has not been fully elucidated. However, a closely related compound, "Antifungal agent 81" (G22), is suggested to be a succinate dehydrogenase inhibitor. Succinate dehydrogenase is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of this enzyme would disrupt fungal respiration and energy production. Further research is needed to confirm if "this compound" shares this mechanism.
Caspofungin: Caspofungin is a member of the echinocandin class of antifungals and has a well-defined mechanism of action.[3] It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3] This disruption of cell wall integrity leads to osmotic instability and fungal cell death. Mammalian cells lack a cell wall and β-(1,3)-D-glucan, making this a highly selective target.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Preparation of Antifungal Stock Solution: The antifungal agent is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using a standardized liquid growth medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For yeasts like Candida, this is often a ≥50% reduction in turbidity. For molds, it can be the minimum effective concentration (MEC) where abnormal hyphal growth is observed.
In Vivo Efficacy Testing (Murine Model of Disseminated Candidiasis)
This protocol outlines a common method for evaluating the in vivo efficacy of an antifungal agent in a mouse model of systemic fungal infection.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. Immunocompetent models can also be employed depending on the research question.
-
Infection: Mice are infected intravenously (e.g., via the tail vein) with a standardized inoculum of a pathogenic fungal strain, such as Candida albicans.
-
Treatment: The antifungal agent is administered to the mice at various doses, typically starting a few hours after infection. The route of administration (e.g., intraperitoneal, intravenous) depends on the drug's properties. A vehicle control group (receiving the drug solvent) and a positive control group (receiving a known effective antifungal like fluconazole or caspofungin) are included.
-
Monitoring: The health of the mice is monitored daily, and endpoints can include survival over a set period (e.g., 14-21 days) or fungal burden in target organs (e.g., kidneys, brain).
-
Fungal Burden Assessment: At a predetermined time point, a subset of mice from each group is euthanized, and their organs are aseptically removed. The organs are homogenized, and serial dilutions are plated on a suitable agar medium to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Data Analysis: Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests. Fungal burden data is analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to compare the different treatment groups.
Visualizations
Caption: Mechanism of action of Caspofungin.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifungal Target of "Antifungal Agent 82" Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of drug-resistant fungal infections necessitates the rapid identification and validation of novel antifungal targets.[1] Modern genetic engineering tools, particularly CRISPR-Cas9, have revolutionized this process by enabling precise and efficient genome editing in pathogenic fungi.[2] This guide provides a comprehensive comparison of "Antifungal Agent 82," a hypothetical compound representing the azole class of drugs, with an alternative antifungal, Caspofungin. It further details the experimental validation of its target, Erg11p, using CRISPR-Cas9 technology in the model pathogenic yeast, Candida albicans.
Comparison of Antifungal Agents
"this compound" is modeled after fluconazole, a widely used azole antifungal.[3][4] Its performance is compared against Caspofungin, a representative of the echinocandin class, which utilizes a different mechanism of action.[1][5]
| Feature | "this compound" (Azole-like) | Caspofungin (Echinocandin) |
| Target | Lanosterol 14-alpha-demethylase (Erg11p)[3][6] | β-(1,3)-D-glucan synthase[1][5] |
| Mechanism of Action | Inhibits ergosterol biosynthesis, disrupting fungal cell membrane integrity.[7] | Inhibits cell wall biosynthesis by blocking β-(1,3)-D-glucan production.[8][9] |
| Spectrum of Activity | Broad activity against many yeasts (Candida, Cryptococcus) and some molds.[3] | Potent activity against Candida and Aspergillus species.[5][10] |
| Effect | Primarily fungistatic against Candida species.[3][7] | Fungicidal against Candida and fungistatic against Aspergillus.[5] |
| Common Resistance | Mutations in the ERG11 target gene or overexpression of efflux pumps.[7] | Point mutations in the FKS subunits of the target enzyme.[9][10] |
CRISPR-Cas9 Target Validation: A Workflow Overview
Target validation using CRISPR-Cas9 involves creating a knockout mutant of the putative target gene. If the compound's efficacy is significantly reduced against the mutant strain, it provides strong evidence that the deleted gene is indeed the drug's target.
Target Pathway: Ergosterol Biosynthesis
"this compound" disrupts the ergosterol biosynthesis pathway, which is critical for fungal cell membrane structure and function.[6][8] The specific target is the enzyme Erg11p.
Supporting Experimental Data
The following table summarizes the expected outcomes from susceptibility testing of wild-type (WT) and erg11Δ knockout strains of C. albicans.
| Strain | Antifungal Agent | MIC (µg/mL) | Time-Kill Assay (at 4x MIC of WT) |
| Wild-Type (WT) | "this compound" | 1 | Fungistatic (No significant change in CFU/mL) |
| Caspofungin | 0.25 | Fungicidal (>3-log10 reduction in CFU/mL)[5] | |
| erg11Δ Mutant | "this compound" | >64 | No effect (Growth similar to control) |
| Caspofungin | 0.25 | Fungicidal (>3-log10 reduction in CFU/mL) |
Note: Data are representative and hypothetical for illustrative purposes.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ERG11 in C. albicans
This protocol is adapted from established methods for CRISPR-Cas9 mutagenesis in Candida albicans.[11][12]
-
gRNA Design:
-
Identify a unique 20-bp target sequence in the ERG11 gene immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[11][12]
-
Use web tools like CHOPCHOP to ensure specificity and minimize off-target effects.[11]
-
Synthesize two complementary oligonucleotides corresponding to the chosen gRNA target sequence.[11]
-
-
Plasmid Construction:
-
Ligate the synthesized gRNA oligonucleotides into a gRNA expression plasmid vector.[11] This vector is co-transformed with a separate plasmid expressing a codon-optimized Cas9 endonuclease.[13]
-
Alternatively, use a transient system with three DNA components for transformation: a Cas9 expression construct, the gRNA expression cassette, and a donor DNA repair template.[2][14]
-
-
Donor DNA (Repair Template) Preparation:
-
Transformation:
-
Prepare competent C. albicans cells using the lithium acetate method.[11]
-
Co-transform the cells with the Cas9/gRNA expression plasmids and the donor DNA repair template.
-
-
Mutant Selection and Verification:
-
Plate the transformed cells on selective media (e.g., containing nourseothricin for the SAT1 marker).
-
Isolate individual colonies and screen for the correct insertion and gene deletion via colony PCR.
-
Confirm the absence of the ERG11 gene and the correct integration of the donor DNA by sequencing the PCR amplicons.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Culture C. albicans strains (WT and erg11Δ) overnight in a suitable broth (e.g., YPD).
-
Adjust the fungal suspension to a 0.5 McFarland turbidity standard, then dilute to the final working concentration (~10³ cells/mL) in RPMI-1640 medium.[15]
-
-
Drug Dilution:
-
Inoculation and Incubation:
-
MIC Determination:
Antifungal Time-Kill Curve Assay
This protocol is based on standardized methods for time-kill analysis.[18][19]
-
Preparation:
-
Prepare fungal inocula as described for the MIC assay, but adjust to a higher starting density (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) in RPMI-1640 medium.[18]
-
Prepare test tubes with RPMI-1640 medium containing the antifungal agents at concentrations relative to the MIC (e.g., 2x, 4x, 8x MIC). Include a drug-free growth control.
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the fungal suspension.
-
Incubate at 35°C with agitation.[18]
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates for 24-48 hours and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each drug concentration.
-
A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20] A fungistatic effect is observed when there is minimal change in CFU/mL compared to the initial inoculum.
-
Logical Framework for Target Validation
The experimental results from the CRISPR-Cas9 knockout strain provide a clear logical basis for validating the drug target.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. protocols.io [protocols.io]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. Caspofungin - Wikipedia [en.wikipedia.org]
- 11. Method for CRISPR/Cas9 Mutagenesis in Candida albicans [bio-protocol.org]
- 12. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for CRISPR/Cas9 Mutagenesis in Candida albicans [en.bio-protocol.org]
- 14. CRISPR/Cas9 genome editing in Candida albicans [protocols.io]
- 15. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 16. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Antifungal Agent 82 and Voriconazole
For Immediate Release
This guide provides a comparative analysis of the investigational Antifungal Agent 82 and the established clinical antifungal, voriconazole. The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on their current standing, known activities, and potential applications.
Overview
This compound, also identified as compound G34, is a novel compound demonstrating significant in vitro and in vivo efficacy against the plant pathogenic fungus Valsa mali, the causative agent of apple Valsa canker[1]. Voriconazole is a broad-spectrum second-generation triazole antifungal medication used extensively in clinical practice to treat serious, invasive fungal infections in humans. It is a well-characterized compound with a known mechanism of action and a broad spectrum of activity against human pathogenic yeasts and molds[2][3].
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been publicly disclosed in the available scientific literature.
Voriconazole: Voriconazole's mechanism of action is well-established. It inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, voriconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication[2][4][5].
Caption: Mechanism of action of voriconazole.
Antifungal Spectrum and Potency
A direct comparison of the antifungal spectra is challenging due to the different focuses of the available research. This compound has been primarily evaluated against a plant pathogen, while voriconazole's testing has centered on human pathogens.
| Antifungal Agent | Target Organism | Potency (EC50/MIC) | Reference |
| This compound | Valsa mali | EC50: 0.57 µg/mL | [1] |
| Voriconazole | Aspergillus fumigatus | MIC range: 0.19-0.58 µg/mL | [6] |
| Candida albicans | MIC90: 0.06 µg/mL | [7] | |
| Candida krusei | MIC90: 1 µg/mL | [7] | |
| Fusarium spp. | MIC range: variable | [8] | |
| Scedosporium apiospermum | MIC: 0.5 µg/mL | [3] |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration; MIC90: MIC required to inhibit 90% of isolates.
While direct data for voriconazole against Valsa mali is not available, a study on other triazole derivatives against this fungus used fluconazole as a positive control, which showed an EC50 of 4.707 μg/mL[9][10]. This suggests that triazoles as a class have activity against Valsa mali, though a quantitative comparison of potency with this compound cannot be made at this time.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
This compound against Valsa mali The in vitro antifungal activity of this compound was determined using a mycelial growth rate method. The compound was dissolved in a suitable solvent and added to potato dextrose agar (PDA) to achieve the desired final concentrations. Mycelial plugs of Valsa mali were placed on the center of the agar plates and incubated at a specified temperature. The diameter of the fungal colonies was measured after a defined incubation period, and the EC50 value was calculated by probit analysis.
Voriconazole against Human Pathogens The in vitro activity of voriconazole is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). In these assays, serial dilutions of voriconazole are prepared in a liquid medium (e.g., RPMI-1640) in microtiter plates. A standardized inoculum of the fungal isolate is added to each well. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth.
Caption: In vitro antifungal testing workflows.
Cytotoxicity and Safety Profile
This compound: There is currently no publicly available data on the cytotoxicity of this compound against mammalian cell lines.
Voriconazole: Voriconazole has a well-documented safety profile from extensive clinical use. Common side effects include transient visual disturbances, elevated liver enzymes, and skin rashes. Due to its metabolism via the cytochrome P450 system, it has a significant potential for drug-drug interactions[2].
Summary and Future Perspectives
This compound and voriconazole represent two distinct classes of antifungal compounds at different stages of development and with different primary applications.
| Feature | This compound | Voriconazole |
| Development Stage | Investigational | Clinically Approved |
| Primary Application | Plant Pathogen (Valsa mali) | Human Systemic Mycoses |
| Spectrum of Activity | Narrow (currently known) | Broad-spectrum |
| Mechanism of Action | Unknown | Ergosterol Synthesis Inhibitor |
| Potency vs. V. mali | High (EC50: 0.57 µg/mL) | Not directly reported |
| Cytotoxicity Data | Not available | Well-characterized |
This compound shows promise as a potent agent against the significant agricultural pathogen Valsa mali. Future research should focus on elucidating its mechanism of action, determining its broader antifungal spectrum, and evaluating its toxicological profile.
Voriconazole remains a cornerstone in the treatment of invasive fungal infections in humans. While its activity against plant pathogens is not its intended use, the exploration of its efficacy against such organisms could be of academic interest.
This comparison highlights the diverse challenges and approaches in the field of antifungal drug discovery, from protecting vital crops to treating life-threatening infections in humans. Further research into novel compounds like this compound is crucial for developing new strategies to combat fungal pathogens across all domains.
References
- 1. mdpi.com [mdpi.com]
- 2. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal drug | Uses, Types & Side Effects | Britannica [britannica.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Antifungal Candidates Containing Triazole Scaffold from Natural Rosin against Valsa mali for Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antifungal agent 82" cross-resistance with other azole antifungals
A Comparative Analysis with Azole Antifungals
The emergence of antifungal resistance necessitates a thorough understanding of the cross-resistance profiles of novel therapeutic candidates. This guide provides a comparative overview of Antifungal Agent 82 (also known as compound G34), a potent agent against the phytopathogen Valsa mali, and its potential for cross-resistance with established azole antifungals. Due to the limited publicly available information on the specific chemical class and mechanism of action of this compound, this guide will focus on the established mechanisms of azole cross-resistance and provide a framework for the experimental evaluation of this compound within this context.
Understanding Azole Cross-Resistance
Azole antifungals, such as fluconazole, itraconazole, and voriconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Cross-resistance among azoles is a significant clinical challenge and typically arises from one or a combination of the following mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[1][3] Specific mutations may confer resistance to a single azole or, more commonly, to multiple drugs within the class.[1]
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can titrate the inhibitory effect of azole antifungals, requiring higher concentrations of the drug to achieve a therapeutic effect.[1]
-
Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell through the action of membrane proteins known as efflux pumps. The two major families of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1).[3][4] Overexpression of these pumps often leads to broad cross-resistance across different azole drugs.[5][6]
Comparative Data on Azole Cross-Resistance
To establish a baseline for evaluating this compound, the following table summarizes typical minimum inhibitory concentration (MIC) values for common fungal pathogens against various azole antifungals, illustrating the phenomenon of cross-resistance. It is important to note that specific MIC values can vary significantly between different strains.
| Fungal Species | Antifungal Agent | Typical MIC Range (μg/mL) for Susceptible Strains | Typical MIC Range (μg/mL) for Resistant Strains (Illustrating Cross-Resistance) |
| Candida albicans | Fluconazole | ≤ 2 | ≥ 8 |
| Itraconazole | ≤ 0.125 | ≥ 1 | |
| Voriconazole | ≤ 0.125 | ≥ 1 | |
| Candida glabrata | Fluconazole | ≤ 32 | ≥ 64 |
| Itraconazole | ≤ 1 | ≥ 2 | |
| Voriconazole | ≤ 0.5 | ≥ 1 | |
| Aspergillus fumigatus | Itraconazole | ≤ 1 | ≥ 2 |
| Voriconazole | ≤ 1 | ≥ 2 | |
| Posaconazole | ≤ 0.25 | ≥ 0.5 |
Experimental Protocols for Determining Cross-Resistance
A definitive assessment of the cross-resistance profile of this compound would require a series of in vitro and in vivo experiments.
In Vitro Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of twofold dilutions of this compound and the comparator azole antifungals (e.g., fluconazole, itraconazole, voriconazole) in a microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus, and azole-resistant strains).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the drug that causes a significant reduction (typically ≥50% or ≥90%) in fungal growth compared to a drug-free control.
-
-
Interpretation: A significant increase in the MIC of this compound against strains known to be resistant to other azoles would suggest cross-resistance.
2. Checkerboard Assay:
-
Objective: To assess the interaction (synergistic, indifferent, or antagonistic) between two antifungal agents.
-
Methodology:
-
Prepare a microtiter plate with serial dilutions of this compound along the x-axis and a comparator azole along the y-axis.
-
Inoculate the plate with a standardized fungal suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
-
-
Interpretation: This assay can reveal if the resistance mechanisms affecting azoles also impact the activity of this compound.
In Vivo Efficacy Studies
-
Objective: To evaluate the therapeutic efficacy of this compound in an animal model of fungal infection, particularly using azole-resistant strains.
-
Methodology:
-
Establish a systemic or localized infection in an appropriate animal model (e.g., mice) with a well-characterized azole-resistant fungal strain.
-
Administer this compound at various dosages and compare its efficacy (e.g., survival rates, fungal burden in target organs) to a standard azole antifungal and an untreated control group.
-
-
Interpretation: A lack of efficacy of this compound in treating infections caused by azole-resistant strains would provide strong evidence of in vivo cross-resistance.
Visualizing Resistance Mechanisms and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in azole resistance and a typical experimental workflow for assessing cross-resistance.
References
A Comparative Safety Analysis of Antifungal Agent 82 Versus Existing Antifungal Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the investigational triazole, Antifungal Agent 82, against established antifungal drug classes: azoles, echinocandins, and polyenes. The following sections present quantitative preclinical and clinical data, detailed experimental methodologies for key safety assessments, and visual representations of critical pathways and workflows to aid in the evaluation of this novel therapeutic candidate.
Comparative Safety and Tolerability Data
The following table summarizes the known and projected safety profiles of this compound in comparison to representative agents from existing antifungal classes. Data for existing agents are derived from clinical trial reports and post-market surveillance. The data for this compound is based on preclinical studies and early-phase clinical trials.
| Adverse Event/Parameter | This compound (Triazole - Hypothetical) | Azoles (e.g., Voriconazole) | Echinocandins (e.g., Caspofungin) | Polyenes (e.g., Amphotericin B) |
| Hepatotoxicity | ||||
| Elevated ALT/AST (>3x ULN) | ~12% | 11% - 19%[1] | 5.2% - 6.5% (Increased ALT/AST/Alkaline Phosphatase)[2] | Infrequent, but can occur |
| Severe Liver Injury | <1% | ~1% requiring discontinuation[1] | Rare | Rare |
| Nephrotoxicity | ||||
| Increased Serum Creatinine | Minimal | Infrequent | Rare | Very Common (up to 80%) |
| Gastrointestinal Effects | ||||
| Nausea/Vomiting | ~8% | Common | Common | Common with infusion |
| Diarrhea | ~5% | Common[3] | Common | Infrequent |
| Abdominal Pain | ~6% | Common[4] | Common | Infrequent |
| Infusion-Related Reactions | ||||
| Fever, Chills, Rigors | N/A (Oral formulation) | Common with IV formulation | Common | Very Common |
| Drug-Drug Interactions (DDI) | ||||
| CYP3A4 Inhibition (IC50) | ~2.5 µM | Strong inhibitor (<1 µM) | Minimal | No significant CYP interactions |
| CYP2C9 Inhibition (IC50) | ~5 µM | Moderate to strong inhibitor | Minimal | No significant CYP interactions[5][6][7][8][9] |
| CYP2C19 Inhibition (IC50) | >10 µM | Strong inhibitor | Minimal | No significant CYP interactions |
| DDI Potential | Moderate | High[10][11][12] | Low[13][14][15][16][17] | Low (primarily pharmacodynamic with other nephrotoxic agents) |
| Discontinuation Rate due to Adverse Events | Projected ~2% | 6.5% (due to hepatotoxicity)[18] | 2.7% - 3.8%[2][19][20] | High, often due to nephrotoxicity |
Key Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration at which an antifungal agent exhibits toxicity to mammalian cells, providing an initial therapeutic index.
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) are cultured in 96-well plates until they reach exponential growth.
-
Compound Incubation: The cells are incubated with varying concentrations of the antifungal agent for a specified period (typically 24-48 hours).
-
MTT Reagent Addition: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.[21][22][23][24]
-
Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to an insoluble purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[24]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The concentration of the antifungal agent that reduces cell viability by 50% (IC50) is calculated.
In Vivo Hepatotoxicity Study in a Rodent Model
Objective: To evaluate the potential for drug-induced liver injury in a living organism.
Methodology:
-
Animal Model: Male Wistar rats or a similar rodent model are used.
-
Dosing: The antifungal agent is administered daily via oral gavage or intraperitoneal injection at multiple dose levels (e.g., low, medium, high) for a set period (e.g., 14 or 28 days). A control group receives the vehicle only.
-
Clinical Monitoring: Animals are monitored daily for signs of toxicity.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the study to measure liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Histopathology: At the end of the study, animals are euthanized, and liver tissue is collected, fixed in formalin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of liver cell damage, inflammation, and other pathological changes.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential for drug-drug interactions by determining if the antifungal agent inhibits major drug-metabolizing enzymes.
Methodology:
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used.
-
Incubation: The antifungal agent at various concentrations is incubated with the microsomes, a specific probe substrate for the CYP isoform of interest (e.g., testosterone for CYP3A4, diclofenac for CYP2C9), and a cofactor-generating system (NADPH).
-
Metabolite Formation: The reaction is allowed to proceed for a set time, during which the CYP enzyme metabolizes the probe substrate.
-
Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Quantification: The amount of the specific metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26][27]
-
Data Analysis: The concentration of the antifungal agent that inhibits 50% of the CYP enzyme's activity (IC50) is calculated by comparing the metabolite formation in the presence of the antifungal to a control without the inhibitor.
Visualized Workflows and Pathways
Caption: Preclinical safety assessment workflow for a novel antifungal agent.
Caption: Comparison of antifungal mechanisms and primary associated toxicities.
References
- 1. Voriconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Fluconazole side effects and how to avoid them | SingleCare [singlecare.com]
- 5. Fungizone (Amphotericin B): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Amphotericin B - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. A Patients Guide to Diflucan Drug Interactions: Safe Use, Contraindications, and Monitoring - Central European Review of Economics and Management [cerem-review.eu]
- 13. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspofungin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Caspofungin (Cancidas): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Caspofungin Interactions Checker - Drugs.com [drugs.com]
- 18. Incidence of voriconazole hepatotoxicity during intravenous and oral treatment for invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rates of Treatment Discontinuation Due to Adverse Events for Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspofungin Use in Daily Clinical Practice for Treatment of Invasive Aspergillosis: Results of a Prospective Observational Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. waters.com [waters.com]
- 27. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATI-2307 and Other Antifungal Agents Against Fluconazole-Resistant Candida Species
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant Candida species presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative overview of the novel antifungal agent ATI-2307 (formerly T-2307) against established and alternative antifungal agents, with a focus on their efficacy against flucon-azole-resistant Candida strains. The information herein is supported by preclinical in vitro and in vivo data to aid in research and development efforts.
In Vitro Susceptibility of ATI-2307 and Comparator Agents
The in vitro activity of antifungal agents is a critical first step in evaluating their potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ATI-2307 and other antifungal agents against various Candida species, including those with known resistance to fluconazole.
Table 1: In Vitro Activity (MIC, µg/mL) of Antifungal Agents Against Candida Species
| Antifungal Agent | C. albicans (Fluconazole-Susceptible) | C. albicans (Fluconazole-Resistant) | C. glabrata | C. krusei | C. auris |
| ATI-2307 | 0.00025 - 0.002[1] | 0.0005 - 0.0039[1] | 0.004 - 0.015[2] | 0.002[1] | ≤ 0.008 - 0.015[3] |
| Fluconazole | 0.25 - 1 | >64[1] | 8 - >64 | >64 | >64[3] |
| Amphotericin B | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 1 - 2 | 0.5 - 2 |
| Micafungin | 0.015 - 0.06 | 0.015 - 0.06 | 0.03 - 0.125 | 0.125 - 0.5 | 0.125 - 0.5 |
| Voriconazole | 0.015 - 0.06 | 0.5 - 4 | 0.125 - 1 | 0.25 - 1 | 0.06 - 0.5 |
Data compiled from multiple preclinical studies. Ranges may vary based on specific strains and testing conditions.
In Vivo Efficacy in Murine Models of Candidiasis
In vivo studies are essential to assess the therapeutic potential of an antifungal agent in a living organism. The following table presents the 50% effective dose (ED50) of ATI-2307 and comparator agents in a murine model of disseminated candidiasis.
Table 2: In Vivo Efficacy (ED50, mg/kg/dose) in a Murine Model of Disseminated Candidiasis
| Antifungal Agent | ED50 against C. albicans |
| ATI-2307 | 0.00755[1] |
| Micafungin | 0.0304[1] |
| Amphotericin B | 0.126[1] |
| Fluconazole | 0.53[1] |
ED50 values were determined in a systemic C. albicans infection model in mice.[1]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
In Vivo Efficacy Evaluation: Murine Model of Disseminated Candidiasis
This model is used to assess the in vivo efficacy of antifungal agents against a systemic Candida infection.
-
Animal Model: Immunocompromised (e.g., neutropenic) or immunocompetent mice (strain such as ICR or BALB/c) are used.[4][5]
-
Infection: Mice are infected intravenously via the lateral tail vein with a suspension of Candida cells (e.g., 1 x 10⁵ to 1 x 10⁶ CFU/mouse).[4][6]
-
Treatment: Antifungal treatment is initiated at a specified time post-infection (e.g., 2 hours). The investigational agent (e.g., ATI-2307) and comparator drugs are administered at various dosages and schedules (e.g., once or twice daily) via a specified route (e.g., subcutaneous or intraperitoneal injection).[3][6]
-
Endpoint Evaluation:
-
Survival Studies: A cohort of animals is monitored for a defined period (e.g., 21-30 days), and survival rates are recorded.[3]
-
Fungal Burden Studies: At a predetermined time point (e.g., 48-72 hours post-infection), a cohort of animals is euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the fungal load (CFU/gram of tissue).[3]
-
-
Data Analysis: The 50% effective dose (ED50), which is the dose required to achieve a 50% survival rate or a significant reduction in fungal burden, is calculated.[7]
Visualizing Mechanisms and Workflows
Fluconazole Resistance Mechanisms in Candida
Fluconazole resistance in Candida species is a multifactorial phenomenon involving several key cellular pathways. The diagram below illustrates the primary mechanisms.
Caption: Key mechanisms of fluconazole resistance in Candida.
Experimental Workflow for In Vivo Antifungal Efficacy
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a novel antifungal agent in a murine model of disseminated candidiasis.
Caption: Workflow for in vivo antifungal efficacy testing.
References
- 1. In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Arylamidine T-2307 Demonstrates In Vitro and In Vivo Activity against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 7. In vitro and in vivo antifungal activities of T-2307, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of "Antifungal Agent 82" (Ibrexafungerp) Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of "Antifungal Agent 82," for which the recently approved antifungal agent Ibrexafungerp will be used as a representative proxy, against other common antifungal agents. The information herein is supported by experimental data from publicly available studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview for independent validation purposes.
Executive Summary
Ibrexafungerp is the first-in-class triterpenoid antifungal agent that demonstrates a broad spectrum of activity against various fungal pathogens, including species resistant to existing therapies.[1][2][3][4] Its unique mechanism of action, targeting the fungal cell wall, and its oral bioavailability make it a significant addition to the antifungal armamentarium.[5][6][7] This guide presents its comparative in vitro activity against key fungal species, details the experimental protocols for validation, and illustrates its mechanism of action.
Data Presentation: Comparative In Vitro Activity
The antifungal activity of Ibrexafungerp and comparator agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (concentration inhibiting 50% of isolates), and MIC₉₀ (concentration inhibiting 90% of isolates) for Ibrexafungerp against various Candida and Aspergillus species, as compiled from multiple studies.
Table 1: Comparative In Vitro Activity of Ibrexafungerp against Candida Species
| Organism | Ibrexafungerp MIC Range (µg/mL) | Ibrexafungerp MIC₅₀ (µg/mL) | Ibrexafungerp MIC₉₀ (µg/mL) | Comparator Agent(s) | Comparator MIC Range (µg/mL) |
| Candida albicans | 0.016 - 0.5 | 0.062 | 0.125 | Fluconazole, Micafungin | Varies widely based on susceptibility |
| Candida glabrata | <0.03 - 8 | 0.25 - 1 | 0.5 - 2 | Fluconazole, Caspofungin, Micafungin | Varies, with resistance noted for azoles and echinocandins |
| Candida auris | 0.06 - 2.0 | 0.5 | 1.0 | Fluconazole, Anidulafungin, Micafungin | Often high for fluconazole (>64); 0.016 to >32 for echinocandins |
| Candida parapsilosis | 0.5 - 2 | 0.5 | 1 | Micafungin | 0.933 (Geometric Mean) |
| Candida tropicalis | 0.06 - ≥8 | 0.517 (Geometric Mean) | 2 | Micafungin | Not specified |
| Candida krusei | Not specified | 1 | 1 | Micafungin | Not specified |
Data compiled from multiple sources.[2][8][9][10][11][12] Note that MIC values can vary between studies based on the specific isolates and testing methodologies used.
Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole-Resistant Candida auris
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ibrexafungerp | 0.25 - 2 | 1 | 1 |
| Caspofungin | 0.06 - >8 | Not specified | Not specified |
| Micafungin | 0.06 - >8 | Not specified | Not specified |
This table highlights the consistent activity of Ibrexafungerp against C. auris isolates that are resistant to fluconazole.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
a. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is then diluted in RPMI 1640 medium to the final inoculum concentration as specified by CLSI or EUCAST guidelines (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[13][14]
b. Assay Procedure:
-
The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
The prepared fungal inoculum is added to each well.
-
Plates are incubated at 35°C for 24 to 48 hours.[14]
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.[9]
Time-Kill Assays
Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.
a. Inoculum Preparation:
-
A standardized fungal suspension is prepared as described for the MIC assay.
b. Assay Procedure:
-
The fungal suspension is added to flasks containing RPMI 1640 medium and the antifungal agent at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).
-
A drug-free control flask is also included.
-
The flasks are incubated at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates.
-
The plates are incubated until colonies are visible, and the number of colony-forming units (CFU)/mL is determined.
-
The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.[4]
Mandatory Visualization
Mechanism of Action of Ibrexafungerp
The following diagram illustrates the mechanism of action of Ibrexafungerp, which involves the inhibition of a key enzyme in the fungal cell wall synthesis pathway.
Caption: Mechanism of action of Ibrexafungerp.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines the general workflow for determining the in vitro antifungal activity of a compound.
Caption: Workflow for in vitro antifungal testing.
Conclusion
The data presented in this guide demonstrate that Ibrexafungerp ("this compound") possesses potent in vitro activity against a broad range of clinically relevant fungal pathogens. Its efficacy against azole- and echinocandin-resistant strains highlights its potential to address significant unmet medical needs in the treatment of invasive fungal infections.[2][3][5] The provided experimental protocols offer a framework for the independent validation of these findings. The unique mechanism of action, targeting the fungal cell wall via inhibition of β-(1,3)-D-glucan synthase, provides a strong rationale for its further investigation and clinical use.[1][15][16]
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 8. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates [mdpi.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of a Novel Antifungal Agent: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed protocol for the proper disposal of a hypothetical novel antifungal agent, designated here as "Antifungal Agent 82." As no specific data exists for a compound with this name, this guide is based on established best practices for the handling and disposal of research-grade antifungal compounds and other hazardous pharmaceutical agents. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are working with for precise instructions.
I. Essential Safety and Handling Precautions
Prior to handling any new chemical entity, it is imperative to be familiar with its potential hazards. For a novel antifungal agent, assume it may be hazardous and take appropriate precautions.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Double chemotherapy gloves or other appropriate chemical-resistant gloves. | Provides maximum protection against skin contact.[1] |
| Eye Protection | Chemical safety goggles with side-shields. | Protects eyes from splashes and airborne particles.[2][3][4] |
| Lab Coat | Impervious, long-sleeved lab coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA certified respirator. | Necessary when handling powders or creating aerosols to prevent inhalation.[3] |
Engineering Controls:
-
Ventilation: All work with "this compound" should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Safety Stations: Ensure easy access to a safety shower and eyewash station.[2][3]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or the substance is highly volatile. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.
-
Contain the Spill:
-
Liquids: For liquid spills, absorb the material using an inert, absorbent material such as diatomite or universal binders.[2]
-
Solids: For solid spills, carefully scoop or sweep the material, avoiding the creation of dust.
-
-
Decontaminate the Area: Scrub the spill area and any contaminated equipment with alcohol or another suitable solvent as specified in the SDS.[2]
-
Collect and Dispose of Waste: Place all contaminated absorbent materials, PPE, and cleaning supplies into a designated hazardous waste container.[1][2]
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
III. Proper Disposal Procedures
Improper disposal of antifungal agents can lead to environmental contamination and the development of antifungal resistance.[5][6] Therefore, strict adherence to established disposal protocols is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Never dispose of "this compound" down the drain or in the regular trash.[7] All waste containing this agent, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated as hazardous chemical waste.[1]
-
Containerization:
-
Trace Waste: Items with only trace amounts of contamination (e.g., empty vials, used gloves) should be placed in a designated "trace chemotherapy waste" container, often a yellow sharps container or a biohazard box for incineration.[1][8]
-
Bulk Waste: Any container with visible residual drug, even a small amount, must be treated as "bulk" hazardous waste.[1] This includes partially used vials and syringes. Place these items in a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[1][8]
-
-
Labeling: All hazardous waste containers must be clearly labeled with a "Hazardous Waste" label, identifying the contents (e.g., "this compound waste") and the associated hazards.
-
Storage: Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by the EHS office.
-
Waste Pickup: When the waste container is full or no longer in use, submit a hazardous waste pickup request to your institution's EHS office.[1]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of "this compound" and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of novel antifungal agents, thereby protecting themselves, their colleagues, and the environment.
References
- 1. web.uri.edu [web.uri.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medline.com [medline.com]
- 4. content.oppictures.com [content.oppictures.com]
- 5. Pharmaceutical Pollution: Azole Antifungal Drugs and Resistance of Opportunistic Pathogenic Yeasts in Wastewater and En… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 8. health.uconn.edu [health.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
